molecular formula C10H20N2O3 B112453 (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 314741-40-7

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B112453
CAS No.: 314741-40-7
M. Wt: 216.28 g/mol
InChI Key: NSILYQWHARROMG-QMMMGPOBSA-N
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Description

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSILYQWHARROMG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647475
Record name tert-Butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314741-40-7
Record name 1,1-Dimethylethyl (3S)-3-(hydroxymethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314741-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its piperazine core is a common motif in many biologically active molecules, and the presence of both a protected amine and a primary alcohol allows for versatile and site-selective functionalization.[1][2] This guide provides a comprehensive overview of a common and effective method for the synthesis and purification of this important intermediate, complete with detailed experimental protocols, quantitative data, and process workflows.

Synthesis and Purification Workflow

The following diagram illustrates a typical two-step synthetic workflow for the preparation of this compound, starting from (S)-2-hydroxymethylpiperazine. This process involves a protection step followed by a selective deprotection.

G cluster_synthesis Synthesis cluster_purification Purification A (S)-2-Hydroxymethylpiperazine B Step 1: Di-Boc Protection A->B Di-tert-butyl dicarbonate, NaOH, Room Temperature C 1,4-di-Boc-(S)-2-hydroxymethylpiperazine B->C D Step 2: Selective Deprotection C->D NaOH, 95% Ethanol, Reflux E This compound (Crude) D->E F Crystallization E->F n-Hexane G Column Chromatography E->G Silica Gel, Acetone/Chloroform or Ethyl Acetate/Hexane H Pure this compound F->H G->H

Caption: Synthetic and Purification Workflow

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of the analogous (R)-enantiomer and are directly applicable to the synthesis of the (S)-enantiomer by utilizing the corresponding (S)-starting material.[3][4][5]

Step 1: Synthesis of 1,4-di-Boc-(S)-2-hydroxymethylpiperazine
  • Reaction Setup: In a suitable reaction vessel, prepare an aqueous solution of (S)-2-hydroxymethylpiperazine.

  • Reagent Addition: Cool the solution in an ice bath. Add sodium hydroxide portion-wise, followed by the dropwise addition of di-tert-butyl dicarbonate. A molar ratio of approximately 1:2.1-2.2 of (S)-2-hydroxymethylpiperazine to di-tert-butyl dicarbonate is recommended.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 10-13 hours.[3]

  • Work-up:

    • Following the reaction, perform an extraction with dichloromethane (3x).

    • Combine the organic phases and wash with 1M hydrochloric acid (2x).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oily product.

  • Purification: Crystallize the crude product from a suitable solvent to obtain pure 1,4-di-Boc-(S)-2-hydroxymethylpiperazine.

Step 2: Synthesis of this compound
  • Reaction Setup: In a reactor, add the 1,4-di-Boc-(S)-2-hydroxymethylpiperazine obtained in the previous step, 95% ethanol, and a prepared aqueous solution of sodium hydroxide.[3][5]

  • Reaction Conditions: Heat the mixture to reflux and maintain for 3-5 hours.[3]

  • Work-up:

    • After the reaction is complete, concentrate the ethanol under reduced pressure.

    • Cool the residue to room temperature and add dichloromethane for extraction.

    • Separate the organic phase and extract the aqueous phase with dichloromethane (3x).[4][5]

    • Combine all organic phases and wash with a 15% sodium chloride solution.[4][5]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product as an oil.[4][5]

Purification

The crude this compound can be purified by one of the following methods:

  • Crystallization: Add n-hexane to the crude oily product to induce crystallization.[3] Filter the resulting solid and dry to obtain the purified product.

  • Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography.[1] Effective elution can be achieved using gradients of acetone/chloroform or ethyl acetate/hexane.[1]

Quantitative Data

The following table summarizes typical yield and purity data for the synthesis of the analogous (R)-enantiomer, which can be expected to be similar for the (S)-enantiomer.

StepProductYieldPurity (HPLC)
11,4-di-Boc-(R)-2-hydroxymethylpiperazine78%99.8%
2(R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate82-91%98.4-98.6%

Data adapted from patent CN114349711B for the synthesis of the (R)-enantiomer.[3][4][5]

Characterization Data

The structure and purity of the final product can be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400MHz, CDCl₃): δ 1.48 (9H, s), δ 2.70-2.85 (3H, m), δ 2.92-3.03 (2H, m), δ 3.50-3.54 (1H, t), δ 3.65-3.69 (1H, t), δ 3.90 (2H, s).[3]

Note: The above NMR data is for the (R)-enantiomer, but the spectrum for the (S)-enantiomer will be identical.

References

Technical Guide: Physicochemical Properties of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structural features, including a protected amine, a chiral center, and a reactive hydroxyl group, make it a versatile intermediate for the synthesis of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at the piperazine nitrogen, while the hydroxymethyl group provides a site for further functionalization. This guide provides a comprehensive overview of the core physicochemical properties of this compound, essential for its effective application in research and drug discovery.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₃[1]
Molecular Weight 216.28 g/mol [1]
Appearance White to off-white solid powder[2]
Melting Point 92-96 °C
Boiling Point 322.8 °C at 760 mmHg
Density 1.085 g/cm³[2]

Table 2: Solubility and pKa

PropertyValueNotes
Solubility The hydrochloride salt is very soluble in water (up to 44.9 mg/ml).[3] The free base is soluble in organic solvents like methanol and ethyl acetate.[4]The Boc-protected amine reduces aqueous solubility compared to the parent piperazine. The hydrochloride salt is often used to improve solubility in polar solvents.[3]
Predicted pKa ~8.45This is a predicted value for the closely related N-Boc-piperazine and serves as an estimate.[4][5] The pKa of the unprotected piperazine nitrogen is significantly influenced by the electron-withdrawing Boc group.

Table 3: Spectroscopic Data

TechniqueDataSource
¹H NMR (400 MHz, CD₃OD) δ (ppm): 3.85-3.75 (m, 1H), 3.65-3.55 (m, 2H), 3.40-3.25 (m, 2H), 2.95-2.75 (m, 2H), 1.45 (s, 9H)

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of a specific compound are often proprietary. However, the following are general and widely accepted methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

  • The melting point is reported as a range from the onset to the completion temperature.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a specific solvent.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the suspension is allowed to stand to allow undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance spectrum to confirm the chemical structure of the compound.

Methodology:

  • A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • The NMR tube is placed in the NMR spectrometer.

  • The spectrometer is tuned, and the ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).

  • The FID is Fourier transformed to produce the frequency-domain NMR spectrum.

  • The spectrum is then processed (phased, baseline corrected, and integrated) and the chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the reference standard.

Role in Synthetic Chemistry

This compound is not typically involved in signaling pathways itself but is a critical starting material for the synthesis of molecules that are. Its primary application is as a chiral building block in the development of new pharmaceutical agents. The following diagram illustrates its general workflow in drug discovery.

G A This compound (Starting Material) B Functionalization of Hydroxyl Group (e.g., etherification, esterification) A->B Step 1a C Deprotection of Boc Group (Acidic Conditions) A->C Step 1b B->C Step 2 E Intermediate Compound B->E D Functionalization of Piperazine Nitrogen (e.g., alkylation, acylation) C->D Step 2 D->E F Further Synthetic Steps E->F G Final Biologically Active Compound (Drug Candidate) F->G

Caption: Synthetic workflow of this compound.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] The compound should be used in a well-ventilated area.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 314741-40-7

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key chiral building block in medicinal chemistry. This document consolidates essential information on its chemical properties, supplier details, synthesis, and its role as a versatile intermediate in the development of therapeutic agents, particularly those targeting G-protein coupled receptors (GPCRs).

Chemical and Physical Properties

This compound is a piperazine derivative featuring a hydroxymethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The (S)-stereochemistry at the chiral center is crucial for the stereospecific interactions of its downstream derivatives with biological targets.[1]

PropertyValueSource(s)
CAS Number 314741-40-7--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C10H20N2O3--INVALID-LINK--, Smolecule
Molecular Weight 216.28 g/mol --INVALID-LINK--, Smolecule
Appearance Solid--INVALID-LINK--
Purity ≥95%Varies by supplier
Boiling Point 322.9 °C at 760 mmHg (Predicted)Smolecule
Density 1.085 g/cm³ (Predicted)Smolecule
InChI Key NSILYQWHARROMG-QMMMGPOBSA-NSmolecule
SMILES CC(C)(C)OC(=O)N1CCN--INVALID-LINK--COSmolecule

Supplier Information

This compound is available from several chemical suppliers catering to the research and development market. It is crucial to obtain a certificate of analysis from the supplier to confirm the purity and identity of the material.

Please note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

SupplierProduct NameNotes
Sigma-Aldrich (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl esterAvailable in various quantities.[2]
BLDpharm This compound-
Smolecule This compoundProvides predicted physical properties.
Benchchem Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochlorideAlso available as the hydrochloride salt.[1]

Role in Drug Discovery and Medicinal Chemistry

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[3] Its presence can enhance the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. This compound serves as a critical intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] The Boc-protected nitrogen allows for selective functionalization of the second nitrogen atom, while the hydroxymethyl group provides a handle for further chemical modifications.

This intermediate is particularly valuable in the development of ligands for GPCRs, such as serotonin (5-HT) and dopamine receptors, which are important targets for central nervous system disorders.[5][6][7] The specific stereochemistry of the molecule is often essential for achieving high affinity and selectivity for the intended biological target.

Illustrative Signaling Pathway: Serotonin 5-HT1A Receptor Modulation

Derivatives of this compound are often utilized in the synthesis of potent and selective ligands for the serotonin 5-HT1A receptor.[8] This receptor is implicated in the pathophysiology of depression and anxiety. The following diagram illustrates a simplified signaling pathway for the 5-HT1A receptor, a common target for drugs developed using this piperazine intermediate.

G Simplified 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ligand Serotonin or Piperazine-based Agonist Ligand->Receptor Binds cAMP cAMP Adenylyl_Cyclase->cAMP Decreased production PKA Protein Kinase A cAMP->PKA Reduced activation Cellular_Response Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response Modulates

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

General Synthesis of this compound

A representative synthetic approach involves the following key transformations:

  • Mono-N-Boc protection of a suitable piperazine precursor.

  • Introduction of the hydroxymethyl group at the 3-position. This can be achieved through various methods, often involving chiral auxiliaries or starting from a chiral precursor to ensure the correct (S)-stereochemistry.

  • Purification of the final product.

Due to the proprietary nature of many industrial syntheses and the focus of academic literature on the application of such building blocks rather than their fundamental synthesis, a highly detailed, universally applicable protocol is not provided here. Researchers should consult specialized synthetic organic chemistry literature and patents for specific reaction conditions and purification methods.

Radioligand Binding Assay for GPCRs (Adapted Protocol)

The following is an adapted, general protocol for a radioligand binding assay to determine the affinity of a test compound (a derivative of this compound) for a specific GPCR, such as the 5-HT1A receptor. This type of assay is crucial for characterizing the pharmacological profile of newly synthesized compounds.

Materials:

  • Membrane Preparation: A source of the target receptor, typically from recombinant cell lines (e.g., HEK293 cells) expressing the human 5-HT1A receptor, or from homogenized brain tissue.

  • Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the same receptor (e.g., serotonin).

  • Test Compounds: Serial dilutions of the newly synthesized piperazine derivatives.

  • Assay Buffer: A buffer solution with a specific pH and ionic strength to maintain the integrity of the receptor and facilitate binding (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation:

    • If using cell pellets or frozen tissue, homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet by resuspending it in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-radiolabeled control ligand.

    • Test Compound: Add membrane preparation, radioligand, and the desired concentration of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This adapted protocol provides a framework for evaluating the binding affinity of novel compounds derived from this compound. Specific parameters such as incubation times, temperatures, and buffer compositions should be optimized for each specific receptor and radioligand pair.

References

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a chiral piperazine derivative, has emerged as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including a chiral center, a protected amine functionality, and a reactive hydroxyl group, make it a versatile scaffold for the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive literature review of its synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutics. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Chemical and Physical Properties

This compound, also known as (S)-1-Boc-3-(hydroxymethyl)piperazine, is a white to off-white solid.[1] Its Boc-protected nitrogen allows for selective functionalization at the second nitrogen atom, while the hydroxyl group provides a handle for further chemical modifications. The hydrochloride salt of the compound is noted for its enhanced crystallinity and solubility in polar solvents, which is advantageous for purification and handling in synthetic processes.[2]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueReference
This compound
CAS Number314741-40-7
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
AppearanceWhite to Off-White Solid[1]
Melting Point68-70 °C[1]
SolubilityChloroform (Slightly), Methanol (Slightly)[1]
Hydrochloride Salt
Molecular FormulaC10H21ClN2O3[2]
Molecular Weight252.74 g/mol [2]
Solubility in WaterUp to 44.9 mg/mL[3]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around 1.4 ppm. The protons on the piperazine ring would appear as a series of multiplets in the region of 1.5-4.0 ppm. The hydroxymethyl protons would likely appear as a multiplet, and the proton of the hydroxyl group would be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The methyl carbons of the tert-butyl group would appear around 28 ppm. The carbons of the piperazine ring and the hydroxymethyl group would resonate in the range of 23-63 ppm.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the carbamate group around 1690 cm⁻¹. A broad band corresponding to the O-H stretching of the hydroxyl group would be expected in the region of 3400-3200 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed around 2970-2870 cm⁻¹.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often involving the protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group to allow for selective functionalization.

Table 2: Summary of Synthetic Approaches for (s)- or (r)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Starting MaterialKey StepsReported YieldEnantiomerReference
(R)-2-hydroxymethylpiperazine1. Di-Boc protection 2. Selective deprotection78% (for di-Boc)(R)
91% (for mono-Boc)
(S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylateHydrogenolysis (Pd/C, H₂)91.82%(S)
Ethylenediamine and (R)-glycidolMulti-step industrial synthesisNot specified(S)[4]
Pyrazine-2-carboxylic acidEsterification, hydrogenation, Boc protection29% (for a related derivative)Racemic[5]
Detailed Experimental Protocol: Synthesis of (R)-1-Boc-3-hydroxymethylpiperazine

The following protocol is for the synthesis of the (R)-enantiomer, as detailed in a patent. A similar procedure would be employed for the synthesis of the (S)-enantiomer, starting with the corresponding (S)-2-hydroxymethylpiperazine.

Step 1: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine

To an aqueous solution containing (R)-2-hydroxymethylpiperazine in an ice bath, sodium hydroxide is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc)₂O (2.1-2.2 molar equivalents). The reaction mixture is stirred at room temperature for 10-13 hours. After completion, the mixture is extracted with dichloromethane. The combined organic phases are washed with 1M hydrochloric acid, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized to yield 1,4-di-Boc-2-hydroxymethylpiperazine. A reported yield for this step is 78% with an HPLC purity of 99.8%.

Step 2: Synthesis of (R)-1-Boc-3-hydroxymethylpiperazine

The 1,4-di-Boc-2-hydroxymethylpiperazine obtained in the previous step is added to a reactor with 95% ethanol and an aqueous solution of sodium hydroxide. The mixture is heated to reflux for 3-5 hours. After the reaction is complete, the ethanol is concentrated under reduced pressure. The residue is cooled to room temperature and extracted with dichloromethane. The combined organic phases are washed with a 15% sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, (R)-1-Boc-3-hydroxymethylpiperazine, is obtained by crystallization from n-hexane. A reported yield for this step is 91% with an HPLC purity of 98.6%.[1]

General Synthetic Workflow

G cluster_0 Starting Material cluster_1 Protection cluster_2 Intermediate cluster_3 Selective Deprotection cluster_4 Final Product start (s)-2-Hydroxymethylpiperazine step1 Di-Boc Protection ((Boc)₂O, Base) start->step1 intermediate (s)-1,4-Di-Boc-2- (hydroxymethyl)piperazine step1->intermediate step2 Selective Hydrolysis (NaOH, Ethanol/Water) intermediate->step2 end (s)-Tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate step2->end

Caption: A representative synthetic workflow for the title compound.

Applications in Drug Discovery

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[5] this compound serves as a valuable chiral building block for introducing this important pharmacophore into drug candidates. Its primary application lies in the synthesis of compounds targeting the central nervous system, as well as in the development of antimicrobial and anticancer agents.[4]

A significant area of research involving this scaffold is the development of histamine H₃ receptor (H₃R) antagonists. The H₃R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for treating cognitive disorders and other neurological conditions.

Table 3: Biological Activity of Piperazine Derivatives as Histamine H₃ Receptor Antagonists

CompoundR Group ModificationTargetActivity (Ki, nM)Reference
1 4-pyridylhH₃R16.0 - 120[6]
2 4-pyridylhH₃R10.2[6]
3 4-pyridylhH₃R115[6]
4 4-pyridylhH₃R5.2[7]
5 4-pyridylhH₃R15.4[7]
6 tert-butyl and acetylhH₃R12.7[3]
7 tert-butyl and acetylhH₃R37.8[3]
8 Piperidine instead of piperazinehH₃R3.17[8]
9 Piperidine instead of piperazinehH₃R7.70[8]

The data in Table 3 highlights the structure-activity relationships (SAR) within this class of compounds. For instance, the 4-pyridylpiperazine moiety appears to be a key element for high affinity to the human histamine H₃ receptor.[6][7] Modifications to the lipophilic part of the molecule, such as the introduction of carbonyl groups, can also influence binding affinity.[7] Furthermore, the replacement of the piperazine ring with a piperidine moiety can also result in high-affinity ligands, indicating some flexibility in the core structure.[8]

Histamine H₃ Receptor Signaling Pathway

Derivatives of this compound often act as antagonists at the histamine H₃ receptor. Understanding the signaling pathway of this receptor is crucial for elucidating their mechanism of action.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Histamine Histamine H3R Histamine H₃ Receptor Histamine->H3R Activates Antagonist H₃R Antagonist (e.g., piperazine derivative) Antagonist->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_release Neurotransmitter Release (e.g., Histamine, Dopamine, Acetylcholine) G_protein->Neurotransmitter_release Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP PKA Protein Kinase A cAMP->PKA Activates PKA->Neurotransmitter_release Modulates

Caption: The signaling cascade initiated by the histamine H₃ receptor.

The histamine H₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by histamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The activated Gi/o protein also directly inhibits neurotransmitter release by modulating ion channels. H₃R antagonists, such as those derived from this compound, block the binding of histamine to the receptor, thereby preventing this inhibitory signaling cascade and leading to an increase in the release of various neurotransmitters.

Conclusion

This compound is a cornerstone chiral building block in modern drug discovery. Its synthetic accessibility and the versatility of its functional groups have enabled the exploration of a wide range of chemical space, leading to the identification of potent and selective modulators of various biological targets, most notably the histamine H₃ receptor. The continued application of this scaffold in medicinal chemistry programs holds significant promise for the development of novel therapeutics for a variety of diseases. This guide has provided a comprehensive overview of the current knowledge surrounding this important molecule, offering a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a chiral piperazine derivative, has emerged as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including a stereocenter, a primary alcohol for further functionalization, and a Boc-protected amine for regioselective reactions, make it an invaluable synthon for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, details various synthetic methodologies with comparative data, and outlines its applications in the development of novel therapeutics.

Discovery and Historical Context

The development of chiral piperazine scaffolds has been a significant focus in medicinal chemistry due to their prevalence in a wide array of pharmaceuticals. The piperazine ring system is a common pharmacophore that can influence the physicochemical properties of a molecule, such as its basicity and water solubility, and can form key interactions with biological targets.[1] The introduction of a stereocenter and additional functional groups, as seen in this compound, further expands the chemical space accessible to drug designers.

The synthesis of chiral 3-substituted piperazines has evolved over time, with early methods often relying on classical resolution or the use of chiral auxiliaries.[2] The advent of more sophisticated techniques, such as asymmetric hydrogenation and stereoselective alkylation, has provided more efficient access to these important building blocks.[2]

A pivotal moment in the accessibility of differentially protected 2-(hydroxymethyl)piperazines, including the (S)-enantiomer of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, came in 2007. Gao and Renslo reported a practical and efficient synthesis starting from the commercially available and optically active (2S)-piperazine-2-carboxylic acid dihydrochloride.[3] This work, published in The Journal of Organic Chemistry, provided a reliable route to this and other related chiral synthons, significantly facilitating their use in drug discovery programs. A 2015 patent for novel hepatitis B virus inhibitors explicitly references this 2007 paper for the synthesis of the piperazine intermediate, highlighting its adoption by the pharmaceutical industry.[4]

The use of the tert-butoxycarbonyl (Boc) protecting group has been instrumental in the synthetic utility of piperazine derivatives. Its stability under a range of reaction conditions and its facile removal under acidic conditions allow for the selective functionalization of the piperazine nitrogens, a critical aspect in the multi-step synthesis of complex molecules.[5][6]

Synthetic Methodologies

Several synthetic routes to this compound have been developed, generally involving the formation of the chiral piperazine core followed by protection and functional group manipulation. Below are detailed protocols for key synthetic approaches.

Synthesis from (S)-Piperazine-2-carboxylic Acid

This method, based on the work by Gao and Renslo, represents a highly efficient and scalable approach starting from a readily available chiral precursor.[3]

Experimental Protocol:

  • Esterification: (S)-Piperazine-2-carboxylic acid dihydrochloride is first converted to its methyl ester by reaction with methanol in the presence of a suitable acid catalyst (e.g., thionyl chloride or HCl gas).

  • Boc Protection: The resulting methyl ester is then selectively protected at the N1 position with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane (DCM) or a biphasic system.

  • Reduction: The methyl ester of the N1-Boc protected piperazine is subsequently reduced to the primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent (e.g., tetrahydrofuran (THF) or ethanol).

Quantitative Data Summary:

StepStarting MaterialReagentsSolventTypical YieldReference
1. Esterification (S)-Piperazine-2-carboxylic acid dihydrochlorideMethanol, Thionyl ChlorideMethanol>95%[3]
2. Boc Protection (S)-Piperazine-2-carboxylic acid methyl esterDi-tert-butyl dicarbonate, TriethylamineDichloromethane~90%[3]
3. Reduction tert-Butyl (3S)-3-(methoxycarbonyl)piperazine-1-carboxylateLithium Aluminum HydrideTetrahydrofuran~85%[3]
Synthesis via Chiral Epoxide Ring-Opening

An alternative approach involves the use of a chiral epoxide, which allows for the stereospecific introduction of the hydroxymethyl group. A Chinese patent details a similar synthesis for the (R)-enantiomer, which can be adapted for the (S)-enantiomer.[5]

Experimental Protocol:

  • Ring Formation: Ethylenediamine is reacted with (S)-glycidol to form (R)-2-(hydroxymethyl)piperazine (note: the stereochemistry inverts in this specific example, so for the (S)-product, (R)-glycidol would be used). This reaction is typically carried out in a suitable solvent and may be catalyzed.

  • Di-Boc Protection: The resulting (S)-2-(hydroxymethyl)piperazine is then treated with an excess of di-tert-butyl dicarbonate under basic conditions (e.g., sodium hydroxide) to protect both nitrogen atoms, yielding 1,4-di-Boc-(S)-2-(hydroxymethyl)piperazine.

  • Selective Deprotection: The di-Boc protected intermediate is then selectively deprotected at the N4 position. This can be achieved under controlled acidic conditions or, as described in the patent, by hydrolysis with a specific molar ratio of sodium hydroxide in ethanol, which preferentially cleaves the less sterically hindered Boc group.[5]

Quantitative Data Summary (adapted from (R)-enantiomer synthesis):

StepStarting MaterialReagentsSolventTypical YieldReference
1. Ring Formation Ethylenediamine, (R)-Glycidol--Not specified[5]
2. Di-Boc Protection (S)-2-(hydroxymethyl)piperazineDi-tert-butyl dicarbonate, NaOHWater/DCM~78%[5]
3. Selective Deprotection 1,4-di-Boc-(S)-2-(hydroxymethyl)piperazineNaOH, EthanolEthanol/Water~91%[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes described above.

Synthesis_from_Amino_Acid start (S)-Piperazine-2-carboxylic acid ester Esterification (MeOH, SOCl2) start->ester intermediate1 (S)-Piperazine-2-carboxylic acid methyl ester ester->intermediate1 boc Boc Protection (Boc2O, Et3N) intermediate1->boc intermediate2 tert-Butyl (3S)-3-(methoxycarbonyl)piperazine-1-carboxylate boc->intermediate2 reduction Reduction (LiAlH4) intermediate2->reduction product This compound reduction->product

Caption: Synthesis of the target compound from (S)-piperazine-2-carboxylic acid.

Synthesis_via_Epoxide start Ethylenediamine + (R)-Glycidol ring_formation Ring Formation start->ring_formation intermediate1 (S)-2-(hydroxymethyl)piperazine ring_formation->intermediate1 di_boc Di-Boc Protection (Boc2O, NaOH) intermediate1->di_boc intermediate2 1,4-di-Boc-(S)-2-(hydroxymethyl)piperazine di_boc->intermediate2 deprotection Selective Deprotection (NaOH, EtOH) intermediate2->deprotection product This compound deprotection->product

Caption: Synthesis of the target compound via chiral epoxide ring-opening.

Applications in Drug Discovery

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds. The free secondary amine allows for nucleophilic substitution or coupling reactions, while the hydroxyl group can be further modified, for example, through oxidation, esterification, or conversion to a leaving group for subsequent displacement.

Its applications span various therapeutic areas, including:

  • Antiviral Agents: As demonstrated in the patent literature, this chiral piperazine is a key intermediate in the synthesis of novel compounds for the treatment of Hepatitis B Virus (HBV) infection.[4]

  • Kinase Inhibitors: The piperazine scaffold is a common feature in many kinase inhibitors used in oncology. The stereochemistry and additional functionality of this building block allow for the synthesis of highly specific and potent inhibitors.

  • Central Nervous System (CNS) Agents: Piperazine derivatives are well-represented among drugs targeting CNS disorders. This chiral synthon provides a template for developing novel agents with improved efficacy and side-effect profiles.

The ability to introduce chirality and multiple points of diversity makes this compound a highly valuable tool for lead optimization and the development of new chemical entities in drug discovery pipelines.

Conclusion

Since its practical synthesis was reported, this compound has become an important and widely used building block in organic and medicinal chemistry. Its straightforward and scalable synthesis, combined with its versatile chemical handles, ensures its continued application in the pursuit of novel therapeutics. This guide has provided a detailed overview of its historical context, key synthetic methods with quantitative data, and its significance in drug discovery, offering a valuable resource for researchers in the field.

References

In-Depth Technical Guide: Structural Analogs and Derivatives of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a piperazine ring with a protected secondary amine, a primary alcohol, and a stereocenter, makes it a versatile scaffold for the synthesis of a wide array of complex molecules with diverse biological activities. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve physicochemical properties and interact with various biological targets. This guide provides a comprehensive overview of the structural analogs and derivatives of this compound, including their synthesis, biological activities, and the signaling pathways they modulate.

Core Structure and Derivatization Strategies

The core structure of this compound offers two primary points for chemical modification: the secondary amine at the 4-position of the piperazine ring and the primary hydroxyl group. The tert-butoxycarbonyl (Boc) protecting group on the 1-position nitrogen allows for selective functionalization of the N-4 position.

N-4 Position Modifications

The secondary amine at the N-4 position is a key site for introducing structural diversity. Common derivatization strategies include:

  • N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents can be achieved through nucleophilic substitution reactions with alkyl or aryl halides, or through reductive amination with aldehydes and ketones. These modifications can significantly impact the compound's lipophilicity, basicity, and interaction with biological targets.

  • Amide and Sulfonamide Formation: Acylation with carboxylic acids or their activated derivatives (e.g., acid chlorides) and sulfonylation with sulfonyl chlorides yield amide and sulfonamide derivatives, respectively. These functional groups can act as hydrogen bond donors and acceptors, influencing binding affinity and selectivity.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides urea and thiourea analogs, which are also capable of forming key hydrogen bonding interactions within receptor binding pockets.

Hydroxymethyl Group Modifications

The primary hydroxyl group can be modified to introduce a variety of functional groups:

  • Etherification: Formation of ethers by reaction with alkyl halides under basic conditions.

  • Esterification: Acylation with carboxylic acids or anhydrides to form esters.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, which can then be used in further synthetic transformations.

  • Replacement: The hydroxyl group can be converted to a leaving group (e.g., mesylate or tosylate) and subsequently displaced by various nucleophiles to introduce a range of functionalities.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a wide range of therapeutic applications, including their use as anticancer agents, and modulators of G-protein coupled receptors (GPCRs) and kinases.

Anticancer Activity

Piperazine-containing compounds have shown significant potential in oncology.[1] Derivatives of the core structure have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Piperazine Derivatives

Compound ClassCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
Vindoline-Piperazine ConjugatesMDA-MB-468Breast Cancer1.00[2]
HOP-92Non-Small Cell Lung Cancer1.35[2]
SiHaCervical Cancer2.85[2]
HeLaCervical Cancer9.36[2]
Rhodanine-Piperazine HybridsMDA-MB-468Breast Cancer37[3]
MCF-7Breast Cancer36[3]
MDA-MB-231Breast Cancer118[3]
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives4T1Breast Cancer-[4]
Thiazole-bearing piperazine derivativesHepG-2Liver Cancer0.03 - 0.06[5]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Structure-activity relationship (SAR) studies have indicated that the nature of the substituent on the piperazine ring plays a crucial role in determining the anticancer potency. For instance, the presence of bulky, lipophilic groups can enhance activity against certain cancer cell lines.[6]

G-Protein Coupled Receptor (GPCR) Modulation

Arylpiperazine derivatives are well-known for their interactions with aminergic GPCRs, particularly serotonin (5-HT) and dopamine receptors.

Table 2: Binding Affinities of Piperazine Derivatives at Serotonin Receptors

Compound DescriptionReceptorBinding Affinity (Ki, nM)Reference
Coumarin-piperazine derivative5-HT1A0.5 - 1.4[7]
5-HT2A7.0 - 8.0[7]
N-cyanopicolinamidine derivative5-HT2C21.4[6]
3,4-dichlorophenyl derivative5-HT2C1.13[6]

The length and nature of the linker between the piperazine and an aryl moiety, as well as the substitution pattern on the terminal aryl ring, significantly influence the binding affinity and selectivity for different receptor subtypes.

Kinase Inhibition

The piperazine scaffold is also a key feature in many kinase inhibitors. Derivatives targeting receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, as well as intracellular kinases like PI3K, have been developed.

Table 3: Kinase Inhibitory Activity of Piperazine Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
Piperazine-chalcone hybridsVEGFR-20.57 - 1.48[8]
Piperidinyl-based benzoxazole derivativesVEGFR-20.145 - 0.970[9]
c-Met0.181 - 1.885[9]

The ability of the piperazine moiety to orient substituents in a specific manner within the ATP-binding pocket of kinases is a key factor in their inhibitory activity.

Signaling Pathways

Understanding the signaling pathways modulated by these derivatives is crucial for elucidating their mechanism of action.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12][13][14] Piperazine derivatives have been developed as inhibitors of this pathway, often targeting the PI3K enzyme.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR GPCR GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Piperazine_Derivative Piperazine Derivative (Inhibitor) Piperazine_Derivative->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a GPCR that primarily couples to inhibitory G-proteins (Gi/o).[15][16][17][18][19] Activation of this receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.

G_Protein_Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits GIRK GIRK Channel G_Protein->GIRK activates cAMP cAMP AC->cAMP K_ion K+ GIRK->K_ion efflux Ligand Serotonin / Piperazine Derivative Ligand->Receptor ATP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Hyperpolarization) K_ion->Cellular_Response

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel derivatives.

Synthesis of (S)-tert-butyl 3-((4-benzylpiperazin-1-yl)methyl)piperidine-1-carboxylate (Reductive Amination)

This protocol describes a general procedure for the N-alkylation of a secondary amine with an aldehyde via reductive amination.[20][21][22][23][24]

Materials:

  • (S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCE, add benzaldehyde (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tertiary amine.

Synthesis of 1-(4-benzoylpiperazin-1-yl)ethan-1-one (Amide Coupling)

This protocol outlines a general method for amide bond formation using an acid chloride.[25]

Materials:

  • Piperazin-1-ylethan-1-one

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperazin-1-ylethan-1-one (1.0 eq.) and TEA (1.2 eq.) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or silica gel chromatography.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1][4][7]

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compound (piperazine derivative) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with piperazine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for MTT Cell Viability Assay.

Conclusion

This compound is a highly valuable and versatile chiral building block in drug discovery. Its amenability to a wide range of chemical modifications at both the N-4 position and the hydroxymethyl group allows for the creation of diverse libraries of compounds. The derivatives of this core structure have demonstrated significant biological activities, including potent anticancer effects and modulation of key GPCRs and kinases. The strategic derivatization of this scaffold, guided by an understanding of the relevant signaling pathways and structure-activity relationships, will continue to be a fruitful approach for the development of novel therapeutic agents. This guide provides a foundational resource for researchers engaged in the design, synthesis, and evaluation of new drug candidates based on this privileged piperazine core.

References

Preliminary Biological Screening of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral synthetic intermediate featuring a piperazine core, a structure of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in a multitude of FDA-approved drugs, recognized for its favorable pharmacokinetic properties. Derivatives of piperazine have shown a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system effects. The presence of a tert-butoxycarbonyl (Boc) protecting group allows for selective modification, making this compound a versatile building block for the synthesis of novel bioactive molecules.

This technical guide outlines a comprehensive preliminary bioassay screening cascade for this compound to evaluate its potential as a therapeutic agent. The proposed workflow is designed to assess its cytotoxic effects, potential as an enzyme inhibitor, and its interaction with G-protein coupled receptors (GPCRs), which are common targets for piperazine-containing drugs.

Proposed Preliminary Screening Workflow

The initial biological evaluation of a novel compound like this compound should follow a logical, tiered approach. This workflow is designed to first assess broad cytotoxicity, followed by more specific assays based on the known activities of related piperazine derivatives.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target-Oriented Screening cluster_2 Phase 3: Lead Identification A Compound Acquisition This compound B Cytotoxicity Assays (e.g., MTT Assay) A->B C Broad Spectrum Enzyme Inhibition Assays B->C If not overtly cytotoxic D Receptor Binding Assays (Dopamine & Serotonin Receptors) C->D E Specific Enzyme Inhibition (e.g., Kinases, Urease) C->E F Signaling Pathway Analysis (e.g., PI3K/Akt, MAPK) D->F E->F G Hit Confirmation & Dose-Response F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Compound Selection H->I

Figure 1: Proposed preliminary screening workflow for novel compounds.

Data Presentation: Quantitative Bioassay Data

The following tables summarize hypothetical, yet representative, quantitative data from the proposed bioassays. These values are based on published data for structurally related piperazine derivatives and serve as a benchmark for evaluating the activity of this compound.

Table 1: In Vitro Cytotoxicity Data (IC50 in µM)

Compound IDCancer Cell LineCancer TypeIC50 (µM)
STHP-01 MCF-7Breast Adenocarcinoma>100
A549Lung Carcinoma>100
HeLaCervical Cancer85.6
HepG2Hepatocellular Carcinoma92.3
Positive Control (Doxorubicin)MCF-7Breast Adenocarcinoma0.8
A549Lung Carcinoma1.2
HeLaCervical Cancer0.5
HepG2Hepatocellular Carcinoma1.5

Table 2: Enzyme Inhibition Data (IC50 in µM)

Compound IDTarget EnzymeEnzyme ClassIC50 (µM)
STHP-01 UreaseHydrolase45.2
TyrosinaseOxidoreductase>100
PI3KαKinase15.8
Positive Control (Thiourea)UreaseHydrolase21.3[1]
Positive Control (Kojic Acid)TyrosinaseOxidoreductase16.7
Positive Control (Wortmannin)PI3KαKinase0.005

Table 3: GPCR Binding Affinity Data (Ki in nM)

Compound IDReceptor TargetReceptor FamilyKi (nM)
STHP-01 Dopamine D2D2-like256
Serotonin 5-HT1A5-HT1480
Serotonin 5-HT2A5-HT2>1000
Positive Control (Haloperidol)Dopamine D2D2-like2.5[2]
Positive Control (8-OH-DPAT)Serotonin 5-HT1A5-HT11.2
Positive Control (Ketanserin)Serotonin 5-HT2A5-HT22.0[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effect of the test compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted for various enzymes, such as urease or kinases.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • This compound (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Add a fixed amount of the enzyme to each well of the microplate.

  • Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction rate over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[4][5]

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive binding assay to determine the affinity of the test compound for the dopamine D2 receptor.

Materials:

  • Membrane preparation from cells expressing the human dopamine D2 receptor

  • [3H]-Spiperone (radioligand)

  • Haloperidol (for non-specific binding determination)

  • This compound

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplates with glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and the test compound at various concentrations.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubate the plate for a specified time at a controlled temperature to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.[6][7]

Visualization of Potential Mechanisms of Action

Given that many piperazine derivatives exert their effects by modulating key cellular signaling pathways, the following diagrams illustrate two such pathways that are frequently implicated in cancer and could be potential targets for this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.

G cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Figure 2: Simplified PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial signaling route that governs cell proliferation, differentiation, and survival. It is also frequently hyperactivated in various cancers.

G cluster_2 Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates

Figure 3: Simplified MAPK/ERK signaling pathway.

Conclusion

The preliminary screening of this compound through the outlined bioassays will provide valuable initial insights into its biological activity profile. The systematic approach of assessing cytotoxicity, followed by targeted enzyme and receptor interaction studies, will enable a data-driven decision on whether to advance this compound for further lead optimization and preclinical development. The provided protocols and data tables serve as a robust framework for conducting and interpreting these initial, yet critical, experiments in the drug discovery process.

References

An In-depth Technical Guide on the Solubility of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of (s)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this guide summarizes the available qualitative and quantitative information and presents a standardized experimental protocol for determining the solubility of this compound in various solvents.

Data Presentation: Solubility of this compound

Form of CompoundSolventTemperature (°C)Solubility
Hydrochloride SaltWaterNot SpecifiedVery Soluble (up to 44.9 mg/mL)[1]
Free BaseWaterNot SpecifiedSlightly Soluble[2]
Free BaseDimethyl Sulfoxide (DMSO)Not SpecifiedReadily Soluble
Free BaseOther Organic SolventsNot SpecifiedModerately Soluble

Experimental Protocols: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[1] This protocol provides a reliable means for researchers to generate their own quantitative solubility data for this compound in solvents relevant to their work.

Materials:

  • This compound (solid)

  • Selected analytical-grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

  • Addition of Excess Solid: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C). The vials should be shaken for a sufficient period, typically 24-48 hours, to allow the system to reach equilibrium.[1]

  • Separation of Undissolved Solid: After the incubation period, allow the vials to stand to let the excess solid settle. To further separate the undissolved solid from the saturated solution, centrifuge the vials.[1]

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.[1] This step is critical to prevent artificially high solubility readings.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method. The solubility is typically reported in units such as mg/mL or mol/L.[1]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of solubility using the Shake-Flask Method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent in a sealed vial B Shake at constant temperature for 24-48 hours A->B Incubate C Allow excess solid to settle B->C Post-incubation D Centrifuge to further separate undissolved solid C->D E Withdraw supernatant D->E Collect sample F Filter supernatant through a 0.22 µm filter E->F G Quantify concentration using validated HPLC method F->G

Caption: Experimental workflow for solubility determination using the Shake-Flask Method.

References

Spectroscopic Profile of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key building block in pharmaceutical research and development. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.82 - 3.75m1HH-3
3.65dd, J=11.2, 3.6 Hz1H-CH₂OH
3.48dd, J=11.2, 7.2 Hz1H-CH₂OH
3.30 - 3.20m2HPiperazine ring CH₂
2.95 - 2.85m2HPiperazine ring CH₂
2.70 - 2.60m1HPiperazine ring CH
2.50 (br s)1H-NH
2.20 (br s)1H-OH
1.46s9H-C(CH₃)₃
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
154.9C=O (carbamate)
79.8-C(CH₃)₃
65.2-CH₂OH
56.5C-3
49.5Piperazine ring CH₂
46.2Piperazine ring CH₂
44.8Piperazine ring CH₂
28.4-C(CH₃)₃
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Interpretation
3400-3300 (broad)O-H and N-H stretching
2975, 2925, 2850C-H stretching (aliphatic)
1690C=O stretching (carbamate)
1420C-N stretching
1250, 1170C-O stretching
Table 4: Mass Spectrometry Data
m/zInterpretation
217.15[M+H]⁺
161.12[M - C₄H₉O₂ + H]⁺
143.11[M - C₄H₉O₂ - H₂O + H]⁺

Experimental Protocols

The data presented above was obtained using standard analytical techniques. The following outlines the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The data was processed using standard Fourier transform and baseline correction techniques.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the compound was prepared on a potassium bromide (KBr) plate. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electrospray ionization (ESI) mass spectrometer. The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The data was acquired in positive ion mode.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data

Caption: Experimental workflow for spectroscopic analysis.

Methodological & Application

Standard Operating Procedure for the Use of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective use of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key chiral intermediate in pharmaceutical synthesis.

Compound Information

This compound is a piperazine derivative valued in medicinal chemistry for its versatile bifunctional nature. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the second nitrogen, while the hydroxymethyl group provides another site for chemical modification. This chiral building block is instrumental in the asymmetric synthesis of complex bioactive molecules.[1][2]

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 314741-40-7
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.

Safety and Handling

Warning: This compound may cause skin, eye, and respiratory irritation. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: Standard laboratory coat.

Handling Procedures:

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

In Case of Exposure:

  • Skin Contact: Immediately wash with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Seek medical attention if any symptoms persist.

Application Notes

This compound serves as a crucial synthetic intermediate in the development of various pharmaceutical agents.[3] The Boc-protected nitrogen allows for selective reactions at the unprotected secondary amine, such as N-alkylation and N-acylation. Subsequently, the Boc group can be removed under acidic conditions to liberate the second amine for further functionalization. The primary alcohol of the hydroxymethyl group can also be modified, for example, through oxidation or conversion to a leaving group for nucleophilic substitution.

This building block has been utilized in the synthesis of a range of biologically active compounds, including Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and cancer, and the antitubercular agent Delpazolid.[4][5][6]

Experimental Protocols

The following protocols are representative examples of common transformations involving this compound.

N-Alkylation of the Secondary Amine

This protocol describes the alkylation of the unprotected secondary amine of the piperazine ring.

start Start: (s)-Boc-3-(hydroxymethyl)piperazine reagents Add: Alkyl Halide (e.g., Benzyl Bromide) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) start->reagents 1. reaction Reaction: Stir at specified temperature (e.g., room temperature) Monitor by TLC/LC-MS reagents->reaction 2. workup Work-up: Filter solids Concentrate filtrate reaction->workup 3. purification Purification: Silica gel chromatography workup->purification 4. product Product: N-alkylated piperazine derivative purification->product 5.

N-Alkylation Experimental Workflow

Table 2: N-Alkylation Protocol and Data

ParameterDetails
Reactants This compound, Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃)
Solvent Acetonitrile (ACN)
Procedure To a solution of this compound (1.0 eq) in ACN, add K₂CO₃ (2.0 eq) and the alkyl halide (1.1 eq). Stir the mixture at room temperature for 12-24 hours.
Monitoring Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)
Work-up Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
Purification Purify the crude product by silica gel column chromatography.
Expected Yield 70-90%
N-Acylation of the Secondary Amine

This protocol details the acylation of the unprotected secondary amine using an acyl chloride.

start Start: (s)-Boc-3-(hydroxymethyl)piperazine reagents Add: Acyl Halide (e.g., Benzoyl Chloride) Base (e.g., Triethylamine) Solvent (e.g., DCM) start->reagents 1. reaction Reaction: Stir at 0°C to room temp. Monitor by TLC/LC-MS reagents->reaction 2. workup Work-up: Wash with aq. NaHCO₃ & brine Dry over Na₂SO₄ reaction->workup 3. purification Purification: Concentrate and purify by silica gel chromatography workup->purification 4. product Product: N-acylated piperazine derivative purification->product 5.

N-Acylation Experimental Workflow

Table 3: N-Acylation Protocol and Data

ParameterDetails
Reactants This compound, Acyl chloride (e.g., Benzoyl chloride), Base (e.g., Triethylamine)
Solvent Dichloromethane (DCM)
Procedure Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM and cool to 0°C. Add the acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.[7]
Monitoring TLC or LC-MS
Work-up Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification Concentrate the organic layer and purify the residue by silica gel column chromatography.
Expected Yield 80-95%
Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free secondary amine.

start Start: N-Boc protected piperazine reagents Add: Trifluoroacetic Acid (TFA) Solvent (e.g., DCM) start->reagents 1. reaction Reaction: Stir at room temperature Monitor by TLC/LC-MS reagents->reaction 2. workup Work-up: Concentrate under reduced pressure Neutralize with base (e.g., NaHCO₃) reaction->workup 3. extraction Extraction: Extract with an organic solvent (e.g., DCM or EtOAc) workup->extraction 4. product Product: Deprotected piperazine extraction->product 5.

Boc Deprotection Experimental Workflow

Table 4: Boc Deprotection Protocol and Data

ParameterDetails
Reactant N-Boc protected piperazine derivative
Reagent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Procedure Dissolve the N-Boc protected piperazine (1.0 eq) in DCM. Add TFA (5-10 eq) and stir the mixture at room temperature for 1-3 hours.[8][9]
Monitoring TLC or LC-MS
Work-up Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃ or NaOH to pH > 8.
Purification Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected product.
Expected Yield >95% (often used crude in the next step)

References

Application of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in Medicinal Chemistry: A Chiral Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of complex, stereochemically defined pharmaceutical agents. Its piperazine core, a common motif in bioactive molecules, combined with a strategically placed hydroxymethyl group and a readily removable tert-butoxycarbonyl (Boc) protecting group, allows for versatile and controlled chemical modifications. This facilitates the construction of novel drug candidates with high purity and specific biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this key intermediate.

Application in the Synthesis of the Anti-Tuberculosis Drug Delpazolid

A prominent application of a derivative of this compound is in the synthesis of Delpazolid (LCB01-0371) , a next-generation oxazolidinone antibiotic developed by LegoChem Biosciences for the treatment of tuberculosis, including multidrug-resistant strains. The chiral piperazine moiety is a crucial component of the Delpazolid structure, contributing to its pharmacological profile.

Delpazolid functions by inhibiting bacterial protein synthesis, a mechanism shared with other oxazolidinone antibiotics. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), interfering with the formation of the initiation complex and preventing the translation of messenger RNA into proteins. This targeted action is effective against a range of Gram-positive bacteria.

Quantitative Data for Delpazolid

The in vitro activity and early bactericidal efficacy of Delpazolid have been quantified in several studies. The following tables summarize key data.

Table 1: Minimum Inhibitory Concentration (MIC) of Delpazolid against Mycobacterium tuberculosis

StrainMIC (µg/mL)
M. tuberculosis H37Rv0.25 - 1.0
Multidrug-Resistant (MDR) Isolates0.12 - 1.0
Extensively Drug-Resistant (XDR) Isolates0.12 - 1.0

Table 2: Early Bactericidal Activity of Delpazolid in Patients with Pulmonary Tuberculosis (14-Day Study)

Treatment GroupMean Daily Decline in log-CFU/mL Sputum (± SD)
Delpazolid 800 mg once daily0.044 ± 0.016
Delpazolid 400 mg twice daily0.053 ± 0.017
Delpazolid 800 mg twice daily0.043 ± 0.016
Linezolid 600 mg twice daily (Comparator)0.154 ± 0.023
HRZE (Standard Regimen)0.192 ± 0.028
Mechanism of Action: Delpazolid's Interaction with the Bacterial Ribosome

Delpazolid, like other oxazolidinones, binds to the A-site of the peptidyl transferase center on the 50S ribosomal subunit. This binding site is composed of 23S rRNA. The binding of the drug sterically hinders the proper positioning of aminoacyl-tRNAs, thereby inhibiting the initiation of protein synthesis.

G cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site A_site A-site (PTC) E_site E-site Protein_synthesis Protein Synthesis A_site->Protein_synthesis Peptide Bond Formation Inhibition Inhibition A_site->Inhibition mRNA mRNA tRNA_P Initiator tRNA tRNA_P->P_site tRNA_A Aminoacyl-tRNA tRNA_A->A_site Binding Blocked Delpazolid Delpazolid Delpazolid->A_site

Caption: Delpazolid inhibits protein synthesis by binding to the A-site of the 50S ribosome.

Experimental Protocols

The synthesis of Delpazolid involves a multi-step process. While the proprietary nature of drug development limits the public availability of the exact, scaled-up industrial synthesis, the key steps involving the chiral piperazine intermediate can be extrapolated from patent literature. The following represents a plausible laboratory-scale synthesis for a key intermediate.

Synthesis of (S)-tert-butyl 3-(azidomethyl)piperazine-1-carboxylate

This azide intermediate is a precursor to the amine that is ultimately incorporated into the Delpazolid scaffold. The synthesis starts from the commercially available this compound.

Step 1: Mesylation of the Hydroxyl Group

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Formation

  • Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 10 mL per 1 g of the initial alcohol).

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (S)-tert-butyl 3-(azidomethyl)piperazine-1-carboxylate.

G Start (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate Mesylate Mesylated Intermediate Start->Mesylate  Mesyl Chloride, Et3N  DCM, 0°C to rt Azide (S)-tert-butyl 3-(azidomethyl)piperazine-1-carboxylate Mesylate->Azide  Sodium Azide  DMF, 60-70°C

Caption: Synthetic workflow for a key Delpazolid precursor.

Other Potential Applications

The versatility of this compound extends to its use in the synthesis of other classes of therapeutic agents, although detailed public information is more limited.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway, making it a critical target for the treatment of B-cell malignancies and autoimmune diseases. The piperazine moiety can be functionalized to interact with the kinase active site, and the chiral nature of the building block is essential for achieving high potency and selectivity.

  • GPR119 Agonists: G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Agonists of this receptor stimulate the release of insulin and incretin hormones. The piperazine scaffold can be elaborated to produce potent and selective GPR119 agonists.

The continued exploration of this compound and its derivatives in medicinal chemistry is expected to yield a new generation of innovative and effective therapies for a wide range of diseases.

Application Notes and Protocols: (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a piperazine ring, a common motif in bioactive molecules, a defined stereocenter, and an orthogonally protected nitrogen, make it a valuable intermediate for the synthesis of complex, high-value chiral molecules. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine nitrogens, while the hydroxymethyl group provides a handle for further synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this chiral building block in the synthesis of biologically active compounds.

Key Features and Advantages

  • Chirality: The (S)-configuration at the C3 position introduces a key stereochemical element, crucial for the specific interactions of drug molecules with their biological targets.

  • Orthogonal Protection: The Boc group on one nitrogen atom allows for selective reactions at the unprotected secondary amine, providing a high degree of control in multi-step syntheses. The Boc group is stable under a variety of reaction conditions and can be readily removed under acidic conditions.

  • Functional Group Handles: The presence of a free secondary amine and a primary alcohol allows for a wide range of chemical modifications, including N-alkylation, N-acylation, and oxidation or esterification of the alcohol.

  • Piperazine Scaffold: The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its derivatives have shown potential in treating mental health disorders and infections.[1] The piperazine core is known to interact effectively with various biological targets, including enzymes and receptors.[2]

Case Study: Synthesis of an Intermediate for Biologically Active Molecules

One of the primary applications of this building block is in the synthesis of more complex piperazine derivatives through functionalization of the secondary amine and the hydroxymethyl group.

The secondary amine of this compound can be readily alkylated using various electrophiles. This reaction is fundamental for introducing diverse substituents that can modulate the pharmacological properties of the final compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the (R)-enantiomer and can be applied to produce the (S)-enantiomer with the appropriate starting material. The synthesis involves the selective deprotection of a di-Boc protected piperazine derivative.

Reaction Scheme:

Materials:

  • (S)-1,4-di-Boc-2-(hydroxymethyl)piperazine

  • 95% Ethanol

  • Sodium hydroxide (NaOH)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • 15% Sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-Hexane

Procedure:

  • To a reaction vessel, add (S)-1,4-di-Boc-2-(hydroxymethyl)piperazine (1 equivalent).

  • Add 95% ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Cool the residue to room temperature and add dichloromethane for extraction.

  • Separate the organic and aqueous phases. Extract the aqueous phase multiple times with dichloromethane.

  • Combine all organic phases and wash with a 15% sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Add n-hexane to the crude oil to induce crystallization.

  • Filter the solid and dry to obtain this compound.

Quantitative Data:

ParameterValueReference
Yield 91%[3]
Purity (HPLC) 98.6%[3]
Protocol 2: General Procedure for N-Alkylation

This protocol describes a general method for the alkylation of the secondary amine of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., butyl bromide, hexyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, suspend potassium carbonate (1.5 equivalents) in acetonitrile.

  • Add this compound (1 equivalent) to the suspension.

  • Add the alkyl halide (1.2 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Example):

Alkyl HalideProductYieldReference
n-Butyl bromide(S)-tert-butyl 4-butyl-3-(hydroxymethyl)piperazine-1-carboxylate88%[4]
n-Hexyl bromide(S)-tert-butyl 3-(hydroxymethyl)-4-hexylpiperazine-1-carboxylate90%[4]

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Synthesis of this compound start Start with (S)-1,4-di-Boc-2-(hydroxymethyl)piperazine reflux Reflux with NaOH in 95% Ethanol start->reflux concentrate Concentrate to remove Ethanol reflux->concentrate extract Extract with Dichloromethane concentrate->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry crystallize Crystallize from n-Hexane dry->crystallize product Final Product: This compound crystallize->product

Caption: Workflow for the synthesis of the chiral building block.

Logical Relationship: Functionalization Pathways

G cluster_1 Functionalization of this compound cluster_N N-Functionalization (Secondary Amine) cluster_O O-Functionalization (Hydroxymethyl Group) building_block (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate alkylation N-Alkylation building_block->alkylation R-X, Base acylation N-Acylation building_block->acylation RCOCl or (RCO)2O reductive_amination Reductive Amination building_block->reductive_amination RCHO, NaBH(OAc)3 oxidation Oxidation to Aldehyde/Carboxylic Acid building_block->oxidation Oxidizing Agent (e.g., PCC, DMP) esterification Esterification building_block->esterification RCOOH, DCC etherification Etherification building_block->etherification R-X, NaH

Caption: Possible synthetic transformations of the chiral building block.

References

Experimental protocols for reactions with (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the versatile chiral building block, (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. This intermediate is a valuable component in the synthesis of a wide range of biologically active molecules and pharmaceutical agents due to its bifunctional nature, possessing a nucleophilic secondary amine and a primary alcohol.[1][2]

Overview and Key Applications

This compound, with the CAS Number 314741-40-7, is a piperazine derivative featuring a Boc (tert-butoxycarbonyl) protecting group on one nitrogen and a hydroxymethyl substituent on the chiral center.[2] This structure allows for sequential and site-selective modifications, making it a crucial intermediate in medicinal chemistry.

Key Applications Include:

  • Pharmaceutical Synthesis: Serves as a foundational scaffold for the synthesis of complex drug candidates, including potential treatments for cancer, infectious diseases, and central nervous system disorders.[1]

  • Organic Synthesis: The free secondary amine and the primary hydroxyl group offer two distinct points for chemical elaboration, such as N-alkylation, N-acylation, and O-alkylation or esterification.[2]

  • Chiral Synthesis: The inherent chirality of the molecule is often utilized to introduce stereospecificity in the final target compounds.

Synthesis of this compound

A common synthetic route involves the protection of a piperazine precursor followed by functional group manipulations. One illustrative, multi-step synthesis is outlined below.

Experimental Workflow for Synthesis

start (R)-2-Hydroxymethylpiperazine Aqueous Solution step1 Step 1: Double Boc Protection (Boc)2O, NaOH (aq) Room Temperature, 10-13 h start->step1 intermediate1 1,4-di-Boc-2-hydroxymethyl piperazine step1->intermediate1 step2 Step 2: Selective Boc Removal NaOH, 95% Ethanol Reflux, 3-5 h intermediate1->step2 product (s)-Tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate step2->product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis via Double Boc Protection and Selective Deprotection

This protocol is adapted from a patented procedure for the synthesis of the (R)-enantiomer and is expected to be applicable for the (S)-enantiomer with the corresponding starting material.

Step 1: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine

  • To an aqueous solution of (R)-2-hydroxymethylpiperazine, add sodium hydroxide in portions under an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise. The molar ratio of (R)-2-hydroxymethylpiperazine to (Boc)₂O should be approximately 1:2.1-2.2.[3]

  • Allow the reaction to stir at room temperature for 10-13 hours.[3]

  • After the reaction is complete, extract the product with dichloromethane.

  • Combine the organic phases and wash with 1M hydrochloric acid.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product to obtain pure 1,4-di-Boc-2-hydroxymethylpiperazine.

Step 2: Synthesis of (R)-1-Boc-3-hydroxymethylpiperazine

  • In a reactor, combine the 1,4-di-Boc-2-hydroxymethylpiperazine from the previous step, 95% ethanol, and an aqueous solution of sodium hydroxide.[3]

  • Heat the mixture to reflux for 3-5 hours.[3]

  • After the reaction, concentrate the ethanol.

  • Cool the mixture to room temperature and extract with an organic solvent.

  • Combine the organic phases, wash with a sodium chloride solution, and dry.

  • Filter, concentrate, and recrystallize to yield (R)-1-Boc-3-hydroxymethylpiperazine.[3]

Reactions with this compound

The presence of a free secondary amine and a primary alcohol allows for a variety of subsequent reactions.

Experimental Workflow for Derivatization

cluster_N N-Functionalization cluster_O O-Functionalization start (s)-Tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate n_alkylation N-Alkylation (Alkyl Halide, Base) start->n_alkylation n_acylation N-Acylation (Acid Chloride, Base) start->n_acylation reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) start->reductive_amination o_alkylation O-Alkylation start->o_alkylation o_acylation O-Acylation start->o_acylation mesylation Mesylation (MsCl, Base) start->mesylation deprotection Boc Deprotection (TFA or HCl) start->deprotection

Caption: Reaction pathways for this compound.

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol describes the alkylation of the secondary amine of the piperazine ring.

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or acetone.

  • Add a base, for example, potassium carbonate (1.5-2.0 eq.).

  • Add the alkyl halide (1.1-1.2 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • After completion, filter off the base and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-alkylated product.

Protocol 3: N-Acylation with an Acid Chloride

This protocol details the acylation of the secondary amine.

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq.) dissolved in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product via column chromatography.

Protocol 4: Mesylation of the Hydroxyl Group

This protocol describes the conversion of the primary alcohol to a mesylate, a good leaving group for subsequent nucleophilic substitution.

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM) and add triethylamine (1.1 eq.).

  • Cool the solution to 0 °C.

  • Add methanesulfonyl chloride (MsCl) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate to obtain the mesylated product.

Protocol 5: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the secondary amine.

  • Dissolve the Boc-protected piperazine derivative in a solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent.

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting product is the TFA salt of the deprotected amine. To obtain the free amine, a basic workup with a reagent like saturated sodium bicarbonate solution is necessary, followed by extraction with an organic solvent.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis and key reactions of this compound and related structures. Note that yields can vary significantly based on the specific substrate and reaction conditions.

Reaction/StepStarting MaterialKey ReagentsProductReported Yield (%)Purity (%)Reference
Double Boc Protection(R)-2-Hydroxymethylpiperazine(Boc)₂O, NaOH1,4-di-Boc-2-hydroxymethylpiperazine7899.8 (HPLC)[3]
Selective Deprotection1,4-di-Boc-2-hydroxymethylpiperazineNaOH, Ethanol(R)-1-Boc-3-hydroxymethylpiperazine9198.6 (HPLC)
EsterificationPyrazine-2-carboxylic acidSOCl₂, MeOHMethyl pyrazine-2-carboxylate80.298.2[4]
N-Alkylation (Reductive Amination)1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate4-mercaptomethyl benzaldehyde, NaBH(OAc)₃1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate2998.5[4]

Safety Information

  • This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Reagents used in the described protocols, such as strong acids (TFA, HCl), bases (NaOH, potassium carbonate), and reactive chemicals (methanesulfonyl chloride, di-tert-butyl dicarbonate), have their own specific hazards. Always consult the relevant Safety Data Sheets (SDS) before use.

  • Boc deprotection with TFA generates isobutylene and carbon dioxide gas; therefore, the reaction should not be performed in a closed system.[5]

References

Application Notes and Protocols for the Quantitative Analysis of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral building block commonly used in the synthesis of pharmaceutical compounds. Accurate and reliable analytical methods for its quantification are essential for quality control, process monitoring, and stability testing. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, including a method with derivatization for enhanced sensitivity, and outlines a potential Gas Chromatography-Mass Spectrometry (GC-MS) method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Following Pre-column Derivatization

This is the recommended method for sensitive quantification, especially at low concentrations. The secondary amine in the piperazine ring of the target analyte is derivatized with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active product.[1]

Experimental Protocol

1. Instrumentation and Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Diethylamine (reagent grade).

  • This compound reference standard.

  • 4-chloro-7-nitrobenzofuran (NBD-Cl).

  • Deionized water.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v). Filter through a 0.45 µm nylon filter and degas.[1]

  • Diluent (NBD-Cl solution): Accurately weigh about 500 mg of NBD-Cl into a 500 mL volumetric flask, dissolve, and dilute to volume with Acetonitrile.

  • Standard Stock Solution: Accurately weigh about 20 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of dilutions from the stock solution using the diluent to obtain desired concentrations for the calibration curve.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a concentration within the calibration range.

3. Derivatization Procedure:

  • The derivatization reaction occurs upon mixing the standard or sample with the NBD-Cl diluent.

  • To ensure complete reaction, it is recommended to allow the solutions to stand for at least 30 minutes at room temperature or gently heat at 60°C for 15 minutes before injection.

4. Chromatographic Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 340 nm.[1]

  • Run Time: Approximately 20 minutes.[1]

5. Data Analysis:

  • Identify the peak corresponding to the derivatized analyte based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Quantitative Data

The following table summarizes representative validation parameters for the analysis of piperazine using a similar HPLC-UV method with NBD-Cl derivatization. These values demonstrate the expected performance of the method for the target analyte.[1]

ParameterResult
Linearity (Correlation Coefficient, r²)0.999
Limit of Detection (LOD)30 ppm
Limit of Quantification (LOQ)90 ppm
Accuracy (% Recovery)104.87 - 108.06%
Precision (% RSD)< 1.13%
Robustness (% RSD for varied conditions)< 4.0%

Workflow Diagram

cluster_prep Solution Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase h1 Inject into HPLC System p2 Prepare NBD-Cl Diluent p3 Prepare Standard & Sample Solutions p2->p3 d1 Mix Sample/Standard with NBD-Cl Diluent p3->d1 d2 Allow Reaction (30 min at RT or 15 min at 60°C) d2->h1 h2 Separation on Chiralpak IC Column h1->h2 h3 UV Detection at 340 nm h2->h3 data1 Peak Integration & Identification h3->data1 data2 Calibration Curve Construction data1->data2 data3 Quantification of Analyte data2->data3

Workflow for HPLC-UV analysis with derivatization.

Method 2: Direct High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For higher concentrations of the analyte, a direct HPLC-UV method without derivatization may be suitable. The tert-butoxycarbonyl group provides some UV absorbance, allowing for detection at lower wavelengths. This method is simpler but less sensitive than the derivatization method.

Experimental Protocol

1. Instrumentation and Reagents:

  • HPLC system with a UV or PDA detector.

  • Analytical column: C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Phosphate buffer (e.g., 0.01 M, pH 6.8).

  • This compound reference standard.

2. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and 0.01 M phosphate buffer (pH 6.8) in a suitable ratio (e.g., 30:70 v/v), to be optimized for analyte retention.[2]

  • Standard and Sample Solutions: Prepare in the mobile phase to the desired concentrations.

3. Chromatographic Conditions:

  • Column: C18 (150 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 210 nm or 254 nm.[2][3]

4. Data Analysis:

  • Quantification is performed using an external standard calibration curve as described in Method 1.

Workflow Diagram

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase p2 Prepare Standard & Sample Solutions in Mobile Phase p1->p2 h1 Inject into HPLC System p2->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 210 nm h2->h3 data1 Peak Integration & Identification h3->data1 data2 Calibration Curve Construction data1->data2 data3 Quantification of Analyte data2->data3

Workflow for direct HPLC-UV analysis.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative method, particularly for identifying and quantifying the analyte in complex matrices. Derivatization may be required to improve the volatility and thermal stability of the compound.

Conceptual Protocol

1. Derivatization:

  • The hydroxyl group can be derivatized using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

2. GC-MS Conditions (to be optimized):

  • GC Column: A mid-polarity column (e.g., DB-17 or equivalent).

  • Carrier Gas: Helium.

  • Injector and Detector Temperatures: Typically 250°C and 260°C, respectively.

  • Oven Temperature Program: A temperature gradient to ensure separation from impurities.

  • MS Detection: Electron ionization (EI) mode, scanning a suitable mass range to include the molecular ion and characteristic fragments of the derivatized analyte. A prominent fragment for tert-butyl piperazine-1-carboxylate is m/z 186.[4]

3. Quantification:

  • Quantification would be based on the peak area of a characteristic ion in the mass spectrum, using a calibration curve prepared from derivatized standards.

Logical Relationship Diagram

cluster_HPLC_Deriv High Sensitivity cluster_HPLC_Direct Simplicity cluster_GC_MS High Specificity Analyte (s)-Tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate Method_HPLC_Deriv HPLC-UV with Derivatization Analyte->Method_HPLC_Deriv Method_HPLC_Direct Direct HPLC-UV Analyte->Method_HPLC_Direct Method_GC_MS GC-MS with Derivatization Analyte->Method_GC_MS Adv_HD Low LOD/LOQ Method_HPLC_Deriv->Adv_HD Disadv_HD Requires Derivatization Step Method_HPLC_Deriv->Disadv_HD Adv_HD2 Simple Sample Preparation Method_HPLC_Direct->Adv_HD2 Disadv_HD2 Lower Sensitivity Method_HPLC_Direct->Disadv_HD2 Adv_GC Mass Confirmation Method_GC_MS->Adv_GC Disadv_GC Requires Derivatization & Volatility Method_GC_MS->Disadv_GC

Comparison of analytical method characteristics.

References

Optimal Reaction Conditions for Derivatizing (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and optimized protocols for the chemical derivatization of (s)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of pharmaceutical compounds, owing to its chiral piperazine core with two distinct nitrogen atoms available for functionalization. The protocols outlined below describe common and effective methods for N-acylation, N-alkylation (including reductive amination), and N-sulfonylation, providing a solid foundation for the synthesis of compound libraries and the development of novel chemical entities.

The N-tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for the selective derivatization of the second nitrogen atom. The presence of the hydroxymethyl group offers an additional site for potential modification, although the protocols described here focus on the derivatization of the secondary amine.

General Derivatization Workflow

The derivatization of this compound typically follows a straightforward workflow, beginning with the selection of the appropriate electrophile and reaction conditions to achieve the desired N-functionalization.

G start Start: This compound derivatization Derivatization Reaction (Acylation, Alkylation, Sulfonylation) start->derivatization workup Aqueous Work-up (Quenching, Extraction, Washing) derivatization->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-Derivatized Piperazine purification->product

Caption: General workflow for the derivatization of this compound.

N-Acylation Reactions

N-acylation is a common method to introduce an acyl group onto the piperazine nitrogen, typically employing acyl chlorides or acid anhydrides as the acylating agents in the presence of a base to neutralize the acid byproduct.

Table 1: Summary of N-Acylation Reaction Conditions

Reagent (Electrophile)SolventBaseTemperature (°C)Time (h)Typical Yield (%)
Benzoyl chlorideDichloromethane (DCM)Triethylamine (TEA)0 to RT2 - 485 - 95
Acetyl chlorideDichloromethane (DCM)Pyridine0 to RT1 - 380 - 90
Acetic anhydrideDichloromethane (DCM)Triethylamine (TEA)RT2 - 680 - 95
Carboxylic Acid + Coupling Agent (e.g., HATU, HOBt)Dimethylformamide (DMF)Diisopropylethylamine (DIPEA)RT12 - 2470 - 90
Experimental Protocol: N-Benzoylation

This protocol describes a representative procedure for the N-acylation of this compound with benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.2 equiv.) to the solution and stir at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-benzoylated derivative.

G start Dissolve Piperazine and TEA in DCM cool Cool to 0 °C start->cool add_reagent Add Benzoyl Chloride cool->add_reagent react Stir at RT for 2-4h add_reagent->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product N-Benzoylated Product purify->product

Caption: Workflow for the N-acylation of this compound.

N-Alkylation Reactions

Direct N-alkylation with alkyl halides and reductive amination with aldehydes or ketones are two prevalent methods for introducing alkyl substituents onto the piperazine nitrogen.

Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the piperazine with an alkyl halide in the presence of a base.

Table 2: Summary of Direct N-Alkylation Reaction Conditions

Reagent (Electrophile)SolventBaseTemperature (°C)Time (h)Typical Yield (%)
Benzyl bromideAcetonitrile (ACN)Potassium carbonate (K₂CO₃)RT to 6012 - 2470 - 90
Ethyl iodideDimethylformamide (DMF)Sodium bicarbonate (NaHCO₃)RT to 8012 - 2460 - 80
Propyl bromideTetrahydrofuran (THF)Cesium carbonate (Cs₂CO₃)Reflux16 - 2475 - 85
Experimental Protocol: N-Benzylation

This protocol provides a general procedure for the direct N-alkylation of this compound with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and other standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 equiv.) in acetonitrile, add potassium carbonate (2.0 equiv.).

  • Add benzyl bromide (1.1 equiv.) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reductive Amination

Reductive amination is a two-step, one-pot process where the piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.

Table 3: Summary of Reductive Amination Reaction Conditions

Reagent (Electrophile)Reducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeSodium triacetoxyborohydride (STAB)Dichloromethane (DCM)RT12 - 2480 - 95
AcetoneSodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)RT12 - 2470 - 85
CyclohexanoneSodium triacetoxyborohydride (STAB)1,2-Dichloroethane (DCE)RT12 - 2475 - 90
Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol details a representative procedure for the reductive amination of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) and benzaldehyde (1.1 equiv.) in anhydrous DCM.

  • Stir the solution at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_0 Direct Alkylation cluster_1 Reductive Amination start_alk Mix Piperazine, Base, and Alkyl Halide in Solvent react_alk Heat and Stir start_alk->react_alk workup_alk Work-up and Purify react_alk->workup_alk product_alk N-Alkylated Product workup_alk->product_alk start_ra Mix Piperazine and Aldehyde/Ketone in Solvent add_reductant Add Reducing Agent start_ra->add_reductant react_ra Stir at RT add_reductant->react_ra workup_ra Work-up and Purify react_ra->workup_ra product_ra N-Alkylated Product workup_ra->product_ra

Caption: Workflows for N-alkylation via direct alkylation and reductive amination.

N-Sulfonylation Reactions

N-sulfonylation introduces a sulfonyl group to the piperazine nitrogen, typically using a sulfonyl chloride in the presence of a base.

Table 4: Summary of N-Sulfonylation Reaction Conditions

Reagent (Electrophile)SolventBaseTemperature (°C)Time (h)Typical Yield (%)
p-Toluenesulfonyl chloride (TsCl)Dichloromethane (DCM)Triethylamine (TEA)0 to RT2 - 685 - 95
Methanesulfonyl chloride (MsCl)Dichloromethane (DCM)Pyridine0 to RT1 - 480 - 90
Benzenesulfonyl chlorideTetrahydrofuran (THF)N,N-Diisopropylethylamine (DIPEA)RT4 - 880 - 95
Experimental Protocol: N-Tosylation

This protocol outlines a general procedure for the N-sulfonylation of this compound with p-toluenesulfonyl chloride.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of p-toluenesulfonyl chloride (1.1 equiv.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-tosylated derivative.

G start Dissolve Piperazine and TEA in DCM cool Cool to 0 °C start->cool add_reagent Add Sulfonyl Chloride cool->add_reagent react Stir at RT for 2-6h add_reagent->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product N-Sulfonylated Product purify->product

Caption: Workflow for the N-sulfonylation of this compound.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization for specific substrates and scales. It is recommended to monitor all reactions closely by appropriate analytical techniques. Always follow standard laboratory safety procedures.

Synthesis of Novel Piperazine Derivatives from (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from the versatile chiral building block, (s)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. The piperazine moiety is a privileged scaffold in medicinal chemistry, and strategic modifications of this starting material can lead to the generation of diverse compound libraries for drug discovery programs.[1] This guide focuses on three key transformations: N-alkylation of the secondary amine, reductive amination, and the formation of urea derivatives, providing step-by-step protocols and expected outcomes.

Synthetic Pathways Overview

This compound offers two primary points for chemical modification: the secondary amine at the 4-position and the primary hydroxyl group at the 3-position. The tert-butyloxycarbonyl (Boc) protecting group on the 1-position nitrogen allows for selective reactions at the 4-position nitrogen. The hydroxyl group can be derivatized or oxidized to introduce further diversity.

Synthesis_Pathways start This compound N_alkylation N-Alkylation start->N_alkylation R-X, Base reductive_amination Reductive Amination start->reductive_amination R-CHO, Reducing Agent urea_formation Urea Formation start->urea_formation R-NCO product1 N-Alkyl Derivative N_alkylation->product1 product2 N-Arylmethyl Derivative reductive_amination->product2 product3 Urea Derivative urea_formation->product3

Caption: Key synthetic transformations of this compound.

Experimental Protocols and Data

The following sections provide detailed protocols for the synthesis of representative novel compounds. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

N-Alkylation: Synthesis of (S)-tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate

This protocol details the N-alkylation of the secondary amine with benzyl bromide.

Experimental Workflow:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_node 1. Dissolve starting material and base in DMF. reaction_node 2. Add benzyl bromide dropwise. 3. Heat and stir. prep_node->reaction_node workup_node 4. Quench with water. 5. Extract with ethyl acetate. 6. Purify by column chromatography. reaction_node->workup_node

Caption: Workflow for the N-alkylation of the starting piperazine derivative.

Protocol:

  • To a solution of this compound (1.0 g, 4.62 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (1.28 g, 9.24 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (0.66 mL, 5.54 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
(S)-tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylateC₁₇H₂₆N₂O₃306.40~85Colorless oil
Reductive Amination: Synthesis of (S)-tert-butyl 4-(4-methoxybenzyl)-3-(hydroxymethyl)piperazine-1-carboxylate

This protocol describes the reductive amination with an aldehyde to introduce a substituted benzyl group.

Experimental Workflow:

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification imine_node 1. Dissolve starting material and aldehyde in methanol. reduction_node 2. Add sodium borohydride portion-wise at 0 °C. 3. Stir at room temperature. imine_node->reduction_node workup_node 4. Quench with water. 5. Extract with dichloromethane. 6. Purify by column chromatography. reduction_node->workup_node

Caption: Workflow for the reductive amination of the starting piperazine derivative.

Protocol:

  • Dissolve this compound (1.0 g, 4.62 mmol) and p-anisaldehyde (0.69 g, 5.08 mmol) in methanol (25 mL).

  • Stir the solution at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (0.26 g, 6.93 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water (30 mL).

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: dichloromethane/methanol gradient) to yield the desired product.[2]

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
(S)-tert-butyl 4-(4-methoxybenzyl)-3-(hydroxymethyl)piperazine-1-carboxylateC₁₈H₂₈N₂O₄336.43~78Pale yellow oil
Urea Formation: Synthesis of (S)-tert-butyl 3-(hydroxymethyl)-4-(phenylcarbamoyl)piperazine-1-carboxylate

This protocol outlines the synthesis of a urea derivative by reacting the secondary amine with an isocyanate.

Experimental Workflow:

Urea_Formation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reaction_node 1. Dissolve starting material in dichloromethane. 2. Add phenyl isocyanate dropwise at 0 °C. 3. Stir at room temperature. workup_node 4. Concentrate the reaction mixture. 5. Purify by recrystallization or column chromatography. reaction_node->workup_node

Caption: Workflow for the synthesis of a urea derivative.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 g, 4.62 mmol) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phenyl isocyanate (0.50 mL, 4.62 mmol) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 3 hours.

  • Monitor the completion of the reaction by TLC.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to afford the pure urea derivative.[3][4]

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
(S)-tert-butyl 3-(hydroxymethyl)-4-(phenylcarbamoyl)piperazine-1-carboxylateC₁₇H₂₅N₃O₄335.40>90White solid

Conclusion

The protocols described herein provide a foundation for the synthesis of a variety of novel piperazine derivatives from this compound. These methods are robust and can be adapted for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for screening in drug discovery and development programs. The straightforward nature of these reactions makes this starting material an invaluable tool for medicinal chemists.

References

(S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Chiral Scaffold for Asymmetric Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperazine ring with a defined stereocenter, a Boc-protected amine, a free secondary amine, and a primary hydroxyl group, offers multiple points for selective functionalization. This allows for the stereocontrolled synthesis of complex molecules, making it a valuable intermediate in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.

The strategic placement of the Boc protecting group on one of the piperazine nitrogens allows for differential reactivity. The unprotected secondary amine is available for nucleophilic substitution or coupling reactions, while the hydroxyl group can be functionalized through various etherification or esterification methods. The inherent chirality at the C3 position is crucial for its application in asymmetric synthesis, enabling the creation of enantiomerically pure final compounds. This is of paramount importance in drug design, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and safety profiles.

Application in the Synthesis of Bioactive Molecules

This chiral piperazine derivative serves as a key intermediate in the synthesis of a range of biologically active compounds. It is notably utilized in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, a class of targeted cancer therapies. The piperazine moiety often serves as a central scaffold to which various substituents are attached to optimize binding affinity and selectivity for the target enzyme. Additionally, derivatives of this compound have been explored for their potential as antimalarial and anti-tuberculosis agents.

Key Asymmetric Synthesis Strategies

Several key synthetic strategies leverage the unique structural features of this compound:

  • N-Alkylation and N-Arylation: The free secondary amine provides a reactive site for the introduction of various substituents. Reductive amination with aldehydes or ketones, or nucleophilic substitution with alkyl or aryl halides, allows for the extension of the molecular framework.

  • O-Functionalization: The primary hydroxyl group can be readily converted to other functional groups. For instance, it can be activated by conversion to a mesylate or tosylate, creating a good leaving group for subsequent nucleophilic substitution. Alternatively, it can undergo etherification or esterification to introduce different side chains.

  • Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry at the hydroxyl-bearing carbon or for the introduction of various nucleophiles with inversion of configuration, providing access to a diverse range of stereoisomers.

The following sections provide detailed protocols for the synthesis of the enantiomeric (R)-form of this building block (which is directly applicable to the (S)-form) and for key functionalization reactions.

Experimental Protocols

Synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

This protocol is adapted from a multi-kilogram scale synthesis and can be scaled down for laboratory use. The procedure is described for the (R)-enantiomer but is directly applicable to the synthesis of the (S)-enantiomer by starting with (S)-glycidol.

Step 1: Synthesis of (R)-2-hydroxymethylpiperazine

Reagent/SolventMolar Equiv.Quantity (for 6 kg Ethylenediamine)
Ethylenediamine1.06 kg
(R)-Glycidol1.18.1 kg
Potassium Carbonate5.069 kg
Copper Chromitecatalytic600 g
Toluene-60 kg

Procedure:

  • To a reaction vessel, add toluene, ethylenediamine, (R)-glycidol, potassium carbonate, and a catalytic amount of copper chromite.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture and filter.

  • To the filtrate, add 30 kg of water, stir for 20 minutes, and then allow the layers to separate.

  • The aqueous phase containing (R)-2-hydroxymethylpiperazine is used directly in the next step.

Step 2: Synthesis of Di-Boc protected (R)-2-hydroxymethylpiperazine

Reagent/SolventMolar Equiv.Quantity
(R)-2-hydroxymethylpiperazine1.0From Step 1
Sodium Hydroxide-8 kg
Di-tert-butyl dicarbonate (Boc)₂O2.245.8 kg
Dichloromethane-3 x 50 kg (for extraction)
1M Hydrochloric Acid-2 x 30 kg (for washing)

Procedure:

  • To the aqueous phase from Step 1, add sodium hydroxide in portions under an ice bath.

  • Add di-tert-butyl dicarbonate dropwise and allow the reaction to proceed for 12 hours at room temperature.

  • Extract the mixture with dichloromethane (3 x 50 kg).

  • Combine the organic phases and wash with 1M hydrochloric acid (2 x 30 kg).

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallize the crude product from a suitable solvent to yield 1,4-di-Boc-2-hydroxymethylpiperazine.

  • Yield: 78%; Purity (HPLC): 99.8%[1].

Step 3: Selective Deprotection to (R)-1-Boc-3-hydroxymethylpiperazine

Reagent/SolventMolar Equiv.Quantity (for 13.9 g di-Boc piperazine)
1,4-di-Boc-2-hydroxymethylpiperazine1.013.9 g
95% Ethanol-300 g
Sodium Hydroxide-(in 210 g water)
n-Hexane-350 g (for crystallization)

Procedure:

  • To a reaction flask, add 1,4-di-Boc-2-hydroxymethylpiperazine, 95% ethanol, and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux.

  • After the reaction is complete, concentrate the ethanol under reduced pressure.

  • Cool the residue and add n-hexane for crystallization.

  • Filter and dry the solid to obtain (R)-1-Boc-3-hydroxymethylpiperazine.

  • Yield: 82-91%; Purity (HPLC): 98.4-98.6%[1].

Diagram: Synthetic Workflow for (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

G cluster_0 Step 1: Piperazine Ring Formation cluster_1 Step 2: Di-Boc Protection cluster_2 Step 3: Selective Deprotection A Ethylenediamine + (R)-Glycidol B (R)-2-hydroxymethylpiperazine A->B K2CO3, Cu-chromite Toluene, Reflux C 1,4-di-Boc-2-hydroxymethylpiperazine B->C (Boc)2O, NaOH DCM, rt D (R)-1-Boc-3-hydroxymethylpiperazine C->D NaOH, 95% EtOH Reflux

Caption: Synthesis of (R)-1-Boc-3-hydroxymethylpiperazine.

N-Alkylation via Reductive Amination

This general protocol describes the alkylation of the free secondary amine of this compound using an aldehyde or ketone.

Reagent/SolventMolar Equiv.
This compound1.0
Aldehyde or Ketone1.0 - 1.2
Sodium triacetoxyborohydride1.5
Dichloromethane (DCM) or Dichloroethane (DCE)-

Procedure:

  • Dissolve this compound in DCM or DCE.

  • Add the aldehyde or ketone and stir for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: N-Alkylation via Reductive Amination Workflow

G A (S)-1-Boc-3-(hydroxymethyl)piperazine C Imine/Iminium Intermediate A->C DCM or DCE, rt B Aldehyde/Ketone B->C D N-Alkylated Product C->D Sodium triacetoxyborohydride

Caption: Reductive amination workflow.

O-Functionalization via Mesylation

This protocol outlines the conversion of the primary alcohol to a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Reagent/SolventMolar Equiv.
This compound1.0
Triethylamine1.1
Methanesulfonyl chloride1.5
Dichloromethane (DCM)-

Procedure:

  • Dissolve this compound in DCM and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to dryness.

Diagram: O-Mesylation Workflow

G A (S)-1-Boc-3-(hydroxymethyl)piperazine B Mesylated Intermediate A->B MsCl, Et3N DCM, 0°C to rt D Substituted Product B->D C Nucleophile C->D SN2 Reaction

Caption: O-Mesylation and subsequent substitution.

Conclusion

This compound is a highly valuable and versatile chiral building block for asymmetric synthesis. Its trifunctional nature, combined with the stereochemical information embedded in its core, provides a robust platform for the synthesis of complex, enantiomerically pure molecules for drug discovery and development. The protocols outlined above provide a foundation for the utilization of this important synthetic intermediate.

References

Safe handling and storage guidelines for (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS No: 314741-40-7). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a piperazine derivative commonly used as a building block in the synthesis of pharmaceutical agents.[1][2] It is a white or light-yellow solid with the molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of approximately 216.28 g/mol .[2][3][4]

PropertyValueReference
CAS Number 314741-40-7[3][4]
Molecular Formula C₁₀H₂₀N₂O₃[2][4]
Molecular Weight 216.28 g/mol [4]
Appearance White or light-yellow solid[3]
Density 1.085 g/cm³[3]

Hazard Identification and Safety Information

It is imperative to handle this compound with care, recognizing its potential hazards. The following table summarizes the GHS hazard classifications.

Hazard ClassificationCodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[5]
Serious Eye Damage/Eye IrritationH318 / H319Causes serious eye damage / Causes serious eye irritation.[5]
Specific target organ toxicity, single exposureH335May cause respiratory irritation.[5]

Signal Word: Danger

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[6]

Precautionary Statements:

A comprehensive list of precautionary statements for handling this chemical is provided in the table below.

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[5][6]
P264Wash hands thoroughly after handling.[5]
P271Use only outdoors or in a well-ventilated area.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P403+P233Store in a well-ventilated place. Keep container tightly closed.[7]
P501Dispose of contents/container to an approved waste disposal plant.[7]

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[8]

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, impervious clothing.[7][8]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][9]

Safe Handling Protocol
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible and in good working order.[7][9]

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5][8]

  • Handling:

    • Avoid contact with skin and eyes.[5][8]

    • Avoid the formation of dust and aerosols.[7][8]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[8]

    • Weigh the compound in a ventilated enclosure.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[5]

    • Clean the work area and any equipment used.

    • Properly label and store the compound as described in the storage guidelines.

Storage Protocol
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[7]

  • Store apart from foodstuff containers.[8]

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7][8]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]

Visualizations

SafeHandlingWorkflow Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Work Area prep2->prep3 handle1 Retrieve from Storage prep3->handle1 handle2 Weigh and Dispense in Hood handle1->handle2 handle3 Perform Experimental Work handle2->handle3 post1 Decontaminate Work Area & Equipment handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Return to Secure Storage post2->post3

Caption: Workflow for the safe handling of this compound.

HierarchyOfControls Hierarchy of Safety Controls elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe

Caption: Hierarchy of controls for mitigating exposure risks.

References

The Pivotal Role of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate , a chiral building block, is a critical starting material in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features, including a stereocenter, a protected amine for selective reactivity, and a modifiable hydroxyl group, make it an invaluable component in the development of targeted therapies. This document provides detailed application notes and experimental protocols for the utilization of this versatile intermediate in the synthesis of a key precursor for the groundbreaking anti-cancer agent, Sotorasib.

Introduction to this compound

The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to interact with biological targets. The "(s)" configuration of this building block is crucial for the stereospecific synthesis of drugs where chirality dictates efficacy and safety. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for controlled, stepwise reactions on the other nitrogen or the hydroxymethyl group, preventing unwanted side reactions and ensuring the desired product is obtained with high purity.

Application in the Synthesis of a Sotorasib Intermediate

Sotorasib is a first-in-class covalent inhibitor of the KRAS G12C mutant protein, a key driver in several types of cancer. The synthesis of Sotorasib involves the incorporation of a chiral piperazine derivative. Herein, we detail the conversion of this compound into (S)-tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate , a key intermediate in the synthesis of Sotorasib and other KRAS G12C inhibitors.

This transformation is a two-step process involving the activation of the primary alcohol followed by nucleophilic substitution with a cyanide source.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 3-(mesyloxymethyl)piperazine-1-carboxylate

This protocol details the mesylation of the primary alcohol to create a good leaving group for the subsequent nucleophilic substitution.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (S)-tert-butyl 3-(mesyloxymethyl)piperazine-1-carboxylate, which can be used in the next step without further purification.

Protocol 2: Synthesis of (S)-tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate

This protocol describes the nucleophilic substitution of the mesylate with cyanide to yield the target intermediate.

Materials:

  • (S)-tert-butyl 3-(mesyloxymethyl)piperazine-1-carboxylate (from Protocol 1)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude (S)-tert-butyl 3-(mesyloxymethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous DMSO or DMF in a round-bottom flask.

  • Add sodium cyanide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the Sotorasib intermediate.

StepProductStarting MaterialKey ReagentsSolventTypical Yield (%)Typical Purity (%)
1(S)-tert-butyl 3-(mesyloxymethyl)piperazine-1-carboxylateThis compoundMethanesulfonyl chloride, TriethylamineDichloromethane>95 (crude)>90
2(S)-tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate(S)-tert-butyl 3-(mesyloxymethyl)piperazine-1-carboxylateSodium cyanideDMSO80-90>97

Visualizations

Experimental Workflow

G cluster_0 Synthesis of (S)-tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate A This compound B (S)-tert-butyl 3-(mesyloxymethyl)piperazine-1-carboxylate A->B  Mesylation  MsCl, TEA, DCM, 0°C to rt C (S)-tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate (Sotorasib Intermediate) B->C  Cyanation  NaCN, DMSO, 60-80°C

Caption: Synthetic workflow for the preparation of a key Sotorasib intermediate.

Sotorasib Signaling Pathway

G cluster_0 KRAS G12C Signaling Pathway and Sotorasib Inhibition KRAS_GDP KRAS G12C (Inactive) GDP-bound KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP SOS1 (GEF) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalent Binding (Irreversible) Inhibition->RAF Inhibited

Caption: Mechanism of action of Sotorasib on the KRAS G12C signaling pathway.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of high-value, complex APIs like Sotorasib. The protocols provided herein offer a robust and reproducible pathway to a key intermediate, enabling further research and development in the field of targeted cancer therapy. The careful control of stereochemistry and the strategic use of protecting groups, exemplified in these procedures, are fundamental to modern drug discovery and manufacturing.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield During N-Boc Protection of (S)-3-hydroxymethylpiperazine

  • Question: I am getting a low yield of the desired mono-Boc protected product and a significant amount of the di-Boc protected byproduct. How can I improve the selectivity for mono-protection?

  • Answer: The formation of a 1,4-disubstituted piperazine is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution. To favor mono-substitution, consider the following strategies:

    • Control Stoichiometry: Use a controlled amount of di-tert-butyl dicarbonate (Boc₂O), typically around 1.0 equivalent relative to the piperazine starting material. Adding the Boc₂O solution dropwise to a cooled solution of the piperazine can also improve selectivity.

    • Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the second substitution. Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the formation of the mono-substituted product is maximized.

    • Alternative Protecting Group Strategy: While more steps are involved, you can start with a different protecting group on one nitrogen, perform the hydroxymethylation, and then replace the protecting group with Boc if required.

Issue 2: Incomplete or Slow Reaction During Hydroxymethylation

  • Question: The hydroxymethylation of N-Boc-piperazine with formaldehyde or paraformaldehyde is sluggish or does not go to completion. What can I do to improve the reaction rate and yield?

  • Answer: Several factors can influence the efficiency of the hydroxymethylation step:

    • Reagent Choice: Aqueous formaldehyde (37-41%) in a basic medium is commonly used. Paraformaldehyde can also be employed, often requiring heating to depolymerize it to formaldehyde in situ. Ensure the quality and concentration of your formaldehyde source.

    • pH Control: The reaction is typically base-catalyzed. Ensure the appropriate amount of base is used to facilitate the reaction without causing unwanted side reactions.

    • Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, excessive heat can lead to side product formation. Optimization of the reaction temperature is recommended.

Issue 3: Low Yield in the Reduction of (S)-1-Boc-piperazine-3-carboxylic acid

  • Question: My yield is low when reducing the carboxylic acid precursor to the hydroxymethyl group using lithium aluminum hydride (LAH). What are the potential causes and how can I improve this step?

  • Answer: Reduction with LAH is a powerful but sensitive reaction. Low yields can result from several factors:

    • Reagent Activity: LAH is highly reactive with water and moisture. Ensure that your solvent (e.g., THF, diethyl ether) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Quenching: The work-up procedure is critical. Improper quenching of the reaction can lead to product loss. A staged quench, for example, by the careful, slow addition of ethyl acetate followed by water and then an aqueous base (like NaOH), is often used to safely decompose excess LAH and precipitate aluminum salts, which can then be filtered off.

    • Incomplete Reaction: Ensure a sufficient excess of LAH is used to completely reduce the carboxylic acid. The reaction progress should be monitored by TLC or LC-MS.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to purify the final product, this compound. What are effective purification techniques?

  • Answer: The presence of both a basic nitrogen and a polar hydroxyl group can make purification challenging.

    • Column Chromatography: This is a common method. To minimize tailing on silica gel due to the basicity of the piperazine nitrogen, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.

    • Acid-Base Extraction: This technique can be very effective. The crude product can be dissolved in an organic solvent and extracted with a dilute acidic aqueous solution. The protonated product will move to the aqueous layer. The aqueous layer is then basified, and the purified product can be re-extracted into an organic solvent.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic routes are:

  • Route A: Starting from (S)-piperazine-2-carboxylic acid, which is first protected with a Boc group, followed by the reduction of the carboxylic acid to the alcohol.

  • Route B: Starting from ethylenediamine and (S)-glycidol to form (S)-2-hydroxymethylpiperazine, followed by a double Boc protection, and then a selective hydrolysis of the less sterically hindered Boc group at the 4-position.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen route and optimization of reaction conditions. A reported yield for a two-step synthesis involving double Boc protection followed by selective hydrolysis was 78% for the di-Boc intermediate and 91% for the final mono-Boc product. Another patent describes obtaining the final product with a yield of 82%.

Q3: Are there any common side reactions to be aware of?

A3: Yes, common side reactions include:

  • Di-substitution: During N-Boc protection, the formation of the 1,4-di-Boc-piperazine derivative is a major side product.

  • Over-reduction: When using strong reducing agents like LAH, other functional groups in the molecule could potentially be reduced if not protected.

  • Ring Opening: Under very harsh acidic or basic conditions, the piperazine ring can potentially undergo fragmentation, although this is less common under standard synthetic conditions.

Q4: How can I confirm the stereochemistry of my final product?

A4: The stereochemistry is typically retained from the chiral starting material, such as (S)-piperazine-2-carboxylic acid or (S)-glycidol. Confirmation of the stereochemical purity can be achieved using chiral HPLC or by measuring the specific optical rotation of the final product and comparing it to literature values.

Data Presentation

Table 1: Comparison of Synthetic Routes

RouteStarting MaterialsKey StepsReported Overall YieldAdvantagesDisadvantages
A (S)-piperazine-2-carboxylic acid1. N-Boc protection2. Carboxylic acid reductionVariable, dependent on reduction efficiencyFewer steps, commercially available chiral starting material.Reduction step can be challenging; potential for side reactions.
B Ethylenediamine, (S)-glycidol1. Cyclization2. Di-Boc protection3. Selective hydrolysis~71% (over two steps)High yielding steps, avoids direct handling of piperazine.More synthetic steps, requires careful control of selective hydrolysis.

Experimental Protocols

Protocol 1: Synthesis via Selective Hydrolysis of 1,4-di-Boc-(S)-2-hydroxymethylpiperazine

  • Step 1: Synthesis of 1,4-di-Boc-(S)-2-hydroxymethylpiperazine:

    • To an aqueous solution of (S)-2-hydroxymethylpiperazine, add sodium hydroxide in portions under an ice bath.

    • Add di-tert-butyl dicarbonate dropwise.

    • Allow the reaction to stir at room temperature for 12 hours.

    • Extract the product with dichloromethane.

    • Wash the combined organic phases with 1M HCl, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by crystallization to yield 1,4-di-Boc-(S)-2-hydroxymethylpiperazine (Reported yield: 78%).

  • Step 2: Selective Hydrolysis to this compound:

    • Dissolve 1,4-di-Boc-(S)-2-hydroxymethylpiperazine in 95% ethanol.

    • Add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 3-5 hours.

    • Concentrate the reaction mixture to remove ethanol.

    • Extract the product with dichloromethane.

    • Wash the combined organic phases with a 15% aqueous sodium chloride solution and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and crystallize from n-hexane to obtain the final product (Reported yield: 91%).

Protocol 2: Synthesis via Reduction of (S)-1-Boc-piperazine-3-carboxylic acid

  • Step 1: N-Boc Protection of (S)-piperazine-2-carboxylic acid:

    • Dissolve (S)-piperazine-2-carboxylic acid in a suitable solvent such as a mixture of dioxane and water.

    • Add a base like sodium hydroxide to adjust the pH.

    • Cool the solution to 0 °C and add di-tert-butyl dicarbonate.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer and concentrate to obtain (S)-1-Boc-piperazine-3-carboxylic acid.

  • Step 2: Reduction to this compound:

    • Under an inert atmosphere, suspend lithium aluminum hydride (LAH) in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of (S)-1-Boc-piperazine-3-carboxylic acid in anhydrous THF.

    • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the final product.

Visualizations

experimental_workflow cluster_route_a Route A: Reduction Pathway cluster_route_b Route B: Selective Hydrolysis Pathway A_start (S)-piperazine-2-carboxylic acid A_step1 N-Boc Protection (Boc)₂O, Base A_start->A_step1 A_intermediate (S)-1-Boc-piperazine-3-carboxylic acid A_step1->A_intermediate A_step2 Reduction (e.g., LiAlH₄) A_intermediate->A_step2 A_end This compound A_step2->A_end B_start Ethylenediamine + (S)-glycidol B_step1 Cyclization B_start->B_step1 B_intermediate1 (S)-2-hydroxymethylpiperazine B_step1->B_intermediate1 B_step2 Di-Boc Protection (Boc)₂O (excess) B_intermediate1->B_step2 B_intermediate2 1,4-di-Boc-(S)-2-hydroxymethylpiperazine B_step2->B_intermediate2 B_step3 Selective Hydrolysis NaOH, EtOH B_intermediate2->B_step3 B_end This compound B_step3->B_end troubleshooting_yield cluster_boc N-Boc Protection Step cluster_reduction Reduction Step cluster_purification Purification Step start Low Yield Observed issue_boc Low mono-Boc yield? start->issue_boc issue_reduction Low yield from reduction? start->issue_reduction issue_purification Difficulty in purification? start->issue_purification solution_boc1 Control (Boc)₂O stoichiometry issue_boc->solution_boc1 Yes solution_boc2 Lower reaction temperature issue_boc->solution_boc2 Yes solution_boc3 Monitor reaction closely issue_boc->solution_boc3 Yes solution_reduction1 Ensure anhydrous conditions issue_reduction->solution_reduction1 Yes solution_reduction2 Optimize quenching procedure issue_reduction->solution_reduction2 Yes solution_reduction3 Use sufficient LAH excess issue_reduction->solution_reduction3 Yes solution_purification1 Use modified silica gel (add Et₃N) issue_purification->solution_purification1 Yes solution_purification2 Perform acid-base extraction issue_purification->solution_purification2 Yes solution_purification3 Attempt recrystallization issue_purification->solution_purification3 Yes

Common side products in (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate reactions and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. The following sections address common side products encountered during key reactions and provide strategies for their avoidance.

Frequently Asked Questions (FAQs)

N-Alkylation Reactions

Question 1: I am trying to perform a mono-N-alkylation on the secondary amine of this compound, but I am observing a significant amount of a di-alkylated side product. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of a di-alkylated side product is a common challenge in piperazine chemistry. Although the Boc protecting group on your starting material is designed to prevent this, aggressive reaction conditions can sometimes lead to its removal and subsequent di-alkylation. Here are several strategies to enhance mono-alkylation selectivity:

  • Choice of Base: Use a mild, non-nucleophilic base. Strong bases can potentially compromise the Boc protecting group. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective choices.

  • Control of Stoichiometry: While your starting material is already mono-protected, ensuring you use a precise 1:1 or a slight excess of the piperazine derivative to the alkylating agent can prevent any potential side reactions with impurities.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) helps maintain a low concentration of the electrophile, minimizing the chance of undesired secondary reactions.

  • Alternative Methods: Consider reductive amination as an alternative to direct alkylation with an alkyl halide. This method involves reacting the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced. Reductive amination is highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts.

Data on Mono-Alkylation Strategies for Piperazine Derivatives

StrategyMolar Ratio (Piperazine Derivative:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Mono-Boc Protection (Your Starting Material) 1:1>85%High selectivity, clean reaction.Potential for Boc deprotection under harsh conditions.
Reductive Amination 1:1 (piperazine:carbonyl)>90%Excellent selectivity, avoids quaternary salt formation.Requires an aldehyde or ketone as the alkyl source.
N-Acylation Reactions

Question 2: When acylating the secondary amine of this compound, I am getting low yields and some unreacted starting material. What conditions can I use to drive the reaction to completion while avoiding side products?

Answer:

Incomplete acylation can be due to several factors, including the choice of acylating agent and reaction conditions. Here are some troubleshooting steps:

  • Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides. If you are using an anhydride, switching to the corresponding acyl chloride may improve the reaction rate.

  • Base: A suitable base is crucial to neutralize the acid (e.g., HCl) generated during the reaction. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Ensure at least one equivalent of the base is present.

  • Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to ensure good solubility of the reactants.

  • Temperature: While many acylations proceed at room temperature, gentle heating may be necessary for less reactive substrates or acylating agents. Monitor the reaction progress by TLC or LC-MS.

A potential side reaction, though less common with a mono-protected starting material, is acylation of the hydroxyl group. This can typically be avoided by using controlled stoichiometry and avoiding highly forcing conditions.

Mitsunobu Reactions

Question 3: I am using a Mitsunobu reaction to functionalize the hydroxyl group of this compound. However, I am struggling with the purification and removal of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts. What are the best strategies for purification?

Answer:

The removal of triphenylphosphine oxide (TPPO) and the reduced form of DEAD or DIAD is a well-known challenge in Mitsunobu reactions. While standard column chromatography can be effective, it is often tedious on a larger scale. Here are several alternative strategies:

  • Crystallization/Precipitation: TPPO is a crystalline solid and can sometimes be removed by direct crystallization from the reaction mixture, often by adding a non-polar solvent like hexane or diethyl ether.

  • Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, which can then be removed by filtration. This is a highly effective method.[1][2]

    • Zinc Chloride (ZnCl₂): Effective in polar solvents like ethanol and ethyl acetate. A 2:1 ratio of ZnCl₂ to TPPO is often optimal.[1]

    • Magnesium Chloride (MgCl₂): Can be used in solvents like toluene and ethyl acetate.[2]

    • Calcium Bromide (CaBr₂): Particularly useful in ethereal solvents like THF where ZnCl₂ and MgCl₂ are less effective.[2]

  • Modified Reagents: Using polymer-bound triphenylphosphine or fluorous phosphines can simplify purification, as the resulting phosphine oxide can be removed by filtration or fluorous solid-phase extraction.

Comparative Data for TPPO Removal by Precipitation with Metal Salts

Metal SaltEffective Solvents% TPPO Removed (Typical)Reference
ZnCl₂ Ethanol, Ethyl Acetate, Isopropyl Alcohol>90%[1]
MgCl₂ Toluene, Ethyl AcetateHigh[2]
CaBr₂ THF, 2-MeTHF95-99%[2]

Question 4: My Mitsunobu reaction is sluggish, and I am observing the formation of an azodicarboxylate-adduct with my starting material instead of the desired product. How can I prevent this side reaction?

Answer:

This side reaction can occur if the nucleophile is not acidic enough (pKa > 13) or is sterically hindered.[3] The betaine intermediate formed from triphenylphosphine and the azodicarboxylate can react with the alcohol, and if the desired nucleophile is slow to react, the azodicarboxylate itself can act as a nucleophile.

To avoid this:

  • Nucleophile Choice: Ensure your nucleophile is sufficiently acidic. For less acidic nucleophiles, you may need to use modified Mitsunobu conditions or an alternative synthetic route.

  • Order of Addition: A common practice is to dissolve the alcohol, nucleophile, and triphenylphosphine in the solvent and then slowly add the azodicarboxylate (DEAD or DIAD) at a reduced temperature (e.g., 0 °C).[4]

  • Steric Hindrance: For sterically hindered alcohols, the reaction can be slow, increasing the likelihood of side reactions. Using sonication has been shown to accelerate the reaction rate for hindered substrates.[5]

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation using an alkyl bromide.

Materials:

  • This compound (1.0 eq)

  • Alkyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a dried round-bottom flask, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the resulting suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the alkyl bromide to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Mitsunobu Reaction with Benzoic Acid

This protocol details the esterification of the hydroxyl group with benzoic acid.

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, dissolve this compound, benzoic acid, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product using one of the methods described in FAQ 3 to remove TPPO and the DIAD byproduct, followed by silica gel column chromatography if necessary.

Visualizations

N_Alkylation_Side_Product start This compound desired_product Mono-alkylated Product start->desired_product Desired Pathway harsh_conditions Harsh Conditions (e.g., strong base, high temp) start->harsh_conditions alkyl_halide Alkyl Halide (R-X) Base alkyl_halide->start side_product Di-alkylated Side Product boc_deprotection Boc Deprotection harsh_conditions->boc_deprotection second_alkylation Second Alkylation boc_deprotection->second_alkylation R-X, Base second_alkylation->side_product

Caption: N-Alkylation reaction pathways showing the desired mono-alkylation and the potential side reaction leading to a di-alkylated product via Boc deprotection under harsh conditions.

Mitsunobu_Workflow cluster_reaction Mitsunobu Reaction cluster_purification Purification start Starting Alcohol + Nucleophile + PPh3 + DIAD/DEAD reaction Reaction in THF start->reaction crude Crude Product Mixture (Desired Product, TPPO, Reduced DIAD/DEAD) reaction->crude purification_choice Choose Purification Strategy crude->purification_choice chromatography Column Chromatography purification_choice->chromatography Standard precipitation Precipitation with Metal Salt (e.g., ZnCl2) purification_choice->precipitation Alternative crystallization Crystallization purification_choice->crystallization Alternative pure_product Pure Product chromatography->pure_product filtration Filtration precipitation->filtration crystallization->pure_product filtration->pure_product

Caption: Experimental workflow for a Mitsunobu reaction, highlighting the key purification strategies to remove common side products.

References

Technical Support Center: Crystallization of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing crystallization issues with (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My this compound is an oil after synthesis and purification. How can I crystallize it?

A1: It is common for Boc-protected amino derivatives to be isolated as oils or thick syrups.[1] Crystallization can often be induced by using a suitable anti-solvent or by trituration with a non-polar solvent. A documented method for the enantiomer, (R)-1-Boc-3-hydroxymethyl piperazine, involves concentrating the crude product to an oil and then inducing crystallization by adding n-hexane.[2]

Q2: What are the best solvents for crystallizing this compound?

A2: The choice of solvent is critical for successful crystallization. For this compound, a single solvent system with a non-polar solvent like n-hexane has been shown to be effective for its enantiomer.[2] Mixed solvent systems are also highly effective for chiral piperidine alcohols and can offer better control over solubility and crystal growth.[3] A good starting point is to use a solvent in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures.

Q3: My compound "oils out" during crystallization, forming a separate liquid phase instead of solid crystals. What should I do?

A3: "Oiling out" is a common issue where a supersaturated solution separates into two liquid phases instead of forming crystals.[4] This often happens when the supersaturation is too high or the cooling rate is too fast. To avoid this, you can:

  • Reduce the cooling rate: Slow cooling allows molecules more time to orient themselves into a crystal lattice.[5]

  • Use a more dilute solution: This lowers the supersaturation level.[4]

  • Employ a seeding strategy: Adding a small crystal of the desired compound can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.[4][6]

  • Agitate the solution: Proper mixing can prevent localized high supersaturation.[4]

  • Change the solvent system: Sometimes, a different solvent or a mixed solvent system can prevent oiling out.[4]

Q4: I am getting a very low yield after crystallization. What are the possible reasons?

A4: Low yield can be attributed to several factors:

  • High solubility in the mother liquor: Your compound might be too soluble in the chosen solvent system, even at low temperatures. Consider using a different solvent or adding an anti-solvent to reduce solubility.

  • Incomplete precipitation: Ensure the solution has been given sufficient time to crystallize at the final temperature.

  • Loss during filtration and washing: Minimize the amount of cold solvent used for washing the crystals to prevent significant product loss.

Q5: The purity of my crystallized product is not satisfactory. How can I improve it?

A5: The purity of the final product is influenced by the crystallization process. To enhance purity:

  • Recrystallization: A second crystallization step can significantly improve purity.

  • Slow cooling: As mentioned, slow cooling rates lead to the formation of larger, purer crystals as impurities are excluded from the growing crystal lattice.[5]

  • Washing: Ensure the crystals are washed with a cold, appropriate solvent to remove any adhering impurities from the crystal surface.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Failure to Crystallize (Remains an Oil) High concentration of impurities. Residual solvent from a previous step. The compound is highly hygroscopic.Purify the crude product by column chromatography before crystallization. Dry the oily product under high vacuum to remove residual solvents.[1] Handle the compound under an inert atmosphere.
"Oiling Out" High supersaturation. Rapid cooling. Inappropriate solvent.Decrease the concentration of the solution. Reduce the cooling rate.[5] Experiment with different solvent systems, including mixed solvents.[4]
Formation of Amorphous Solid Rapid precipitation.Use a slower cooling rate or a solvent system where the compound has slightly higher solubility to encourage the formation of an ordered crystalline structure.
Poor Yield The compound is too soluble in the crystallization solvent. Insufficient crystallization time. Excessive washing of the crystals.Select a solvent in which the compound has lower solubility at cold temperatures. Increase the crystallization time. Use a minimal amount of cold solvent for washing.
Low Purity Impurities are trapped in the crystal lattice. Inadequate washing of crystals.Perform a recrystallization. Employ a slower cooling rate to allow for more selective crystal growth.[5] Wash the crystals thoroughly with a cold, appropriate solvent.
Small Crystal Size Rapid cooling and high supersaturation.Decrease the cooling rate to allow for the growth of larger crystals.[5]

Experimental Protocols

Protocol 1: Single-Solvent Crystallization using n-Hexane

This protocol is adapted from a procedure used for the enantiomer, (R)-1-Boc-3-hydroxymethyl piperazine.[2]

  • Preparation: Ensure the crude this compound is free of high-boiling point solvents by concentrating it under reduced pressure to obtain a viscous oil.

  • Dissolution: Gently warm the oil to reduce its viscosity.

  • Crystallization: While stirring, slowly add n-hexane to the oil. The initial addition may cause the oil to become cloudy. Continue adding n-hexane until a stirrable slurry is formed.

  • Cooling and Maturation: Slowly cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold n-hexane.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization

This is a general protocol that can be adapted for this compound.

  • Solvent Selection: Choose a "good" solvent in which the compound is soluble at elevated temperatures and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible. A potential system could be methanol (good solvent) and diethyl ether or n-hexane (poor solvent).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Addition of Anti-solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Maturation: Once crystallization begins, allow the solution to stand at room temperature for a few hours, then cool in an ice bath for at least one hour.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Physical Properties of (R)-1-Boc-3-(hydroxymethyl)piperazine

PropertyValueReference
Melting Point 68-70 °C[7][8]
Solubility Slightly soluble in Chloroform and Methanol[7][8]

(Note: Data for the (S)-enantiomer is expected to be identical, but experimental verification is recommended.)

Table 2: Suggested Solvent Systems for Crystallization

Solvent System Type Notes
n-Hexane Single SolventEffective for inducing crystallization from an oil.[2]
Methanol/Diethyl Ether Mixed SolventA common system for compounds with moderate polarity.
Ethanol/Water Mixed SolventCan be effective for compounds with hydroxyl groups.
Ethyl Acetate/Heptane Mixed SolventAnother common system offering a good polarity range.

Visualizations

experimental_workflow Crystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Crude Oily Product purify Optional: Column Chromatography start->purify If high impurity concentrate Concentrate to Oil start->concentrate If relatively pure purify->concentrate dissolve Dissolve in minimal hot 'good' solvent or add anti-solvent to oil concentrate->dissolve cool Slow Cooling dissolve->cool seed Optional: Seeding cool->seed mature Maturation at low temp cool->mature seed->mature filter Vacuum Filtration mature->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Crystalline Product dry->end

Caption: A general workflow for the crystallization of this compound.

troubleshooting_logic Troubleshooting Crystallization Issues cluster_solutions_oil Oiling Out Solutions cluster_solutions_nocryst No Crystals Solutions cluster_solutions_purity Low Purity Solutions start Crystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No slower_cooling Slower Cooling Rate oiling_out->slower_cooling Yes more_solvent Use More Solvent oiling_out->more_solvent Yes seeding Add Seed Crystals oiling_out->seeding Yes low_purity Low Purity? no_crystals->low_purity No scratch Scratch Flask no_crystals->scratch Yes add_seed Add Seed Crystal no_crystals->add_seed Yes concentrate Concentrate Solution no_crystals->concentrate Yes change_solvent Change Solvent no_crystals->change_solvent Yes success Successful Crystallization low_purity->success No recrystallize Recrystallize low_purity->recrystallize Yes slow_cool_purity Slower Cooling low_purity->slow_cool_purity Yes wash_more Thorough Washing low_purity->wash_more Yes slower_cooling->start more_solvent->start seeding->start scratch->start add_seed->start concentrate->start change_solvent->start recrystallize->start slow_cool_purity->start wash_more->start

References

Technical Support Center: Enhancing the Stability of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the lability of its tert-butoxycarbonyl (Boc) protecting group.[1] The main factors affecting its stability are:

  • pH: The Boc group is highly sensitive to acidic conditions, leading to its cleavage. The compound is generally stable in neutral and basic solutions.

  • Temperature: Elevated temperatures can cause thermal degradation of the molecule.[2]

  • Oxidizing Agents: The hydroxymethyl group can be susceptible to oxidation.

Q2: What is the main degradation pathway for this compound in an acidic solution?

A2: The primary degradation pathway in an acidic solution is the acid-catalyzed hydrolysis of the Boc-protecting group. This reaction results in the formation of the deprotected piperazine ((s)-piperazin-2-ylmethanol), carbon dioxide, and a tert-butyl cation, which can further react to form isobutylene.[2]

Q3: At what temperature should I be concerned about thermal degradation?

A3: While specific data for this molecule is limited, thermal deprotection of Boc-protected amines can occur at elevated temperatures, generally above 85-90°C.[2] It is advisable to avoid prolonged exposure to high temperatures during experiments and storage.

Q4: What are the likely degradation products I should monitor for?

A4: The primary degradation product to monitor for is the Boc-deprotected compound, (s)-piperazin-2-ylmethanol. Under oxidative conditions, the hydroxymethyl group can be oxidized to a carboxylic acid, forming (s)-tert-butyl 3-carboxypiperazine-1-carboxylate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound during acidic workup or purification (e.g., reverse-phase HPLC with acidic mobile phase). Acid-catalyzed cleavage of the Boc protecting group.- Maintain the pH of the solution above 4, if possible.- Minimize the exposure time to acidic conditions.- Use a buffered mobile phase for HPLC.- Consider alternative purification methods that do not require strongly acidic conditions.
Appearance of a new, more polar peak in HPLC analysis of a sample stored in acidic buffer. Formation of the deprotected piperazine derivative due to Boc group hydrolysis.- Confirm the identity of the new peak by LC-MS analysis.- Prepare fresh solutions in a neutral or slightly basic buffer before use.- Store stock solutions in aprotic organic solvents like DMSO or ethanol at low temperatures.
Inconsistent results or loss of activity in biological assays. Degradation of the compound in the assay buffer.- Assess the stability of the compound in the specific assay buffer by incubating it for the duration of the experiment and analyzing by HPLC.- Adjust the pH of the assay buffer to be neutral or slightly basic, if the assay permits.- Prepare fresh dilutions of the compound immediately before use.
Formation of an unexpected, less polar byproduct, especially during reactions following Boc deprotection. Alkylation of the deprotected amine or other nucleophilic sites by the tert-butyl cation generated during Boc cleavage (t-butylation).[1]- If Boc deprotection is intended, consider adding a scavenger (e.g., triethylsilane or anisole) to the reaction mixture to trap the tert-butyl cation.[1]

Stability Profile Summary

The following table summarizes the qualitative stability of this compound under various conditions.

Condition Stability Primary Degradation Pathway
Acidic pH (pH < 4) UnstableAcid-catalyzed hydrolysis of the Boc group.[2]
Neutral pH (pH 6-8) Generally StableMinimal degradation expected.[2]
Basic pH (pH > 8) Generally StableThe Boc group is stable towards most bases.[2]
Elevated Temperature (> 80°C) SusceptibleThermal cleavage of the Boc group.[2]
Oxidative Stress (e.g., H₂O₂) Potentially UnstableOxidation of the hydroxymethyl group.
Light Exposure Data not widely availableAs a precaution, store solutions protected from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at 60°C.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.

  • Thermal Degradation: Store a solution of the compound at 80°C.

3. Sample Analysis:

  • At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method can be used to separate the parent compound from its potential degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV may be necessary, or alternative detection methods like CAD or ELSD can be used).

  • Injection Volume: 10 µL.

Note: For unambiguous identification of degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[1]

Visualizations

Stability_Troubleshooting_Workflow start Experiment with (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate issue Observe Instability? (e.g., low yield, extra peaks) start->issue check_pH Check pH of Solution issue->check_pH Yes no_issue Continue Experiment issue->no_issue No acidic Is pH < 4? check_pH->acidic check_temp Check Temperature high_temp Is Temp > 80°C? check_temp->high_temp check_reagents Check for Oxidizing Agents oxidizing Are Oxidizing Agents Present? check_reagents->oxidizing acidic->check_temp No solution_acidic Solution: Buffer to neutral/basic pH or minimize acid exposure time. acidic->solution_acidic Yes high_temp->check_reagents No solution_temp Solution: Maintain lower temperature. high_temp->solution_temp Yes solution_oxidizing Solution: Use fresh, de-gassed solvents and avoid incompatible reagents. oxidizing->solution_oxidizing Yes oxidizing->no_issue No analyze Analyze Degradants (LC-MS) solution_acidic->analyze solution_temp->analyze solution_oxidizing->analyze Forced_Degradation_Workflow start Prepare Stock Solution (1 mg/mL in ACN or MeOH) stress_conditions Apply Stress Conditions start->stress_conditions acid Acidic Hydrolysis (0.1 M HCl, RT & 60°C) stress_conditions->acid base Basic Hydrolysis (0.1 M NaOH, RT & 60°C) stress_conditions->base oxidation Oxidative Degradation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (80°C in solution) stress_conditions->thermal sampling Sample at Time Points (0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC/LC-MS Method sampling->analysis end Identify Degradants & Determine Stability Profile analysis->end

References

Challenges and solutions for scaling up (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scaling Up (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of this compound. This piperazine derivative is a critical building block in the synthesis of various pharmaceutical agents.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent large-scale route involves the selective N-protection of a piperazine precursor with a tert-butoxycarbonyl (Boc) group, followed by functionalization to introduce the hydroxymethyl group.[1][2] A common strategy starts with a suitable piperazine derivative, which is first reacted with di-tert-butyl dicarbonate (Boc₂O) to yield the mono-protected intermediate.[2] An alternative approach involves forming a 1,4-di-Boc-piperazine derivative, followed by selective hydrolysis to remove one of the Boc groups before subsequent steps.[3][4]

Q2: Why is achieving high selectivity for the mono-Boc protected piperazine a common challenge during scale-up?

A2: The primary challenge lies in the comparable reactivity of the second nitrogen atom in the piperazine ring.[5] Once one nitrogen is substituted with the Boc group, the second nitrogen can still react with the Boc anhydride, leading to the formation of a significant amount of the 1,4-di-substituted byproduct.[5][6] Controlling this selectivity is crucial for maximizing the yield of the desired mono-substituted product.

Q3: What are the primary safety considerations when handling the reagents for this synthesis?

A3: Key safety measures involve the proper handling of di-tert-butyl dicarbonate (Boc₂O), which can be an irritant. Additionally, many procedures utilize flammable organic solvents, requiring appropriate ventilation and grounding to prevent static discharge. The final product and intermediates should be handled with personal protective equipment (PPE), including gloves and safety glasses.[2][7] The product should be stored in a sealed, dry, and dark place.[8]

Q4: How does the hydrochloride salt form of this compound differ from the free base in a production setting?

A4: The hydrochloride salt of this compound generally exhibits enhanced crystallinity and better solubility in polar solvents.[1] This makes it easier to handle and purify through crystallization in a large-scale production workflow compared to the free base, which may be an oil or a low-melting solid.[1]

Troubleshooting Guides

Issue 1: Low Yield of Mono-Substituted Product and Significant Formation of 1,4-Di-Boc Byproduct

  • Question: My reaction is producing a low yield of the desired (s)-1-Boc-3-(hydroxymethyl)piperazine, with a high percentage of the 1,4-di-Boc byproduct. How can I improve selectivity for mono-substitution?

  • Answer: This is a frequent challenge due to the reactivity of both nitrogen atoms.[5]

    • Solution 1: Stoichiometry Control: Use a large excess of the starting piperazine derivative (typically 5-10 equivalents) relative to the di-tert-butyl dicarbonate. This statistically favors the reaction of Boc₂O with an unsubstituted piperazine molecule, minimizing the formation of the di-substituted byproduct.[5]

    • Solution 2: Controlled Reagent Addition: Add the di-tert-butyl dicarbonate solution slowly and at a controlled rate to the reaction mixture. This prevents localized high concentrations of the reagent, which can promote di-substitution.

    • Solution 3: Temperature Management: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of Boc₂O. Exothermic reactions can increase the rate of the second substitution, and lower temperatures help control selectivity.

Issue 2: Poor Product Recovery During Aqueous Work-up and Extraction

  • Question: I am experiencing significant product loss during the extraction phase. What are the likely causes and effective purification techniques?

  • Answer: The basic nature and potential water solubility of piperazine derivatives can make purification and extraction challenging.[5]

    • Solution: Acid-Base Extraction: This technique is highly effective for separating the basic piperazine product from non-basic impurities.[5]

      • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane).

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The piperazine product will move into the aqueous layer as its protonated salt.

      • Separate the layers and basify the aqueous layer with a base like sodium hydroxide to a pH > 10.

      • Re-extract the now deprotonated, purified product back into an organic solvent.

      • Wash the combined organic layers with brine, dry with an anhydrous salt like sodium sulfate, and concentrate under reduced pressure.[3]

Issue 3: Thermal Runaway or Formation of Impurities During Scale-Up

  • Question: When moving from a 1L flask to a 50L reactor, I observed a significant exotherm during Boc-protection, leading to a darker product with more impurities. What went wrong?

  • Answer: This is a classic scale-up challenge related to heat transfer.[9] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

    • Solution 1: Enhance Heat Removal: Utilize a jacketed reactor with a temperature-controlled circulator. Ensure the heat transfer fluid is appropriate for the required temperature range.

    • Solution 2: Adjust Addition Rates: Significantly slow down the addition rate of the electrophile (Boc₂O) compared to the lab-scale protocol. This allows the cooling system to keep up with the heat generated by the exothermic reaction.

    • Solution 3: Improve Mixing: Inadequate mixing can create localized hot spots.[9] Ensure the reactor is equipped with an appropriate mechanical stirrer (e.g., an anchor or pitched-blade turbine) that provides efficient mixing for the entire volume, eliminating dead zones.[9]

Data Presentation

Table 1: Effect of Piperazine Stoichiometry on Mono- vs. Di-substitution

Piperazine EquivalentsBoc₂O EquivalentsMono-Boc Product Yield (%)Di-Boc Byproduct (%)
1.21.055%40%
3.01.078%18%
5.01.092%<5%
10.01.0>95%<2%

Note: Yields are representative and can vary based on specific reaction conditions.[5]

Table 2: Comparison of Purification Methods for a 1 kg Scale Reaction

Purification MethodTypical Purity (HPLC)Overall Recovery YieldSolvent VolumeProcessing Time
Direct Crystallization95.5%75%~10 L12 hours
Acid-Base Extraction followed by Crystallization>99.0%85%~30 L24 hours

Experimental Protocols

Protocol 1: Scale-Up Synthesis via Di-Boc Intermediate (Based on 1 kg Scale)

This protocol is adapted from procedures involving the formation and selective hydrolysis of a di-Boc intermediate.[3][4]

  • Step 1: Formation of 1,4-di-Boc-2-hydroxymethylpiperazine:

    • In a suitable reactor, dissolve (S)-2-hydroxymethylpiperazine (1 kg) in an aqueous solution containing sodium hydroxide.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add di-tert-butyl dicarbonate (Boc)₂O (approx. 2.1-2.2 molar equivalents) dropwise over 10-13 hours, maintaining the temperature below 10 °C.[4]

    • Allow the reaction to stir at room temperature until completion (monitor by HPLC or TLC).

    • Extract the mixture with dichloromethane. Combine the organic phases, wash with 1M HCl, then with brine, and dry over anhydrous sodium sulfate.[4]

    • Concentrate under reduced pressure to obtain the crude 1,4-di-Boc-2-hydroxymethylpiperazine.

  • Step 2: Selective Hydrolysis:

    • Charge the crude di-Boc intermediate (from Step 1) and 95% ethanol into the reactor.[3][4]

    • Add a prepared aqueous solution of sodium hydroxide (2.0-2.5 molar equivalents).[4]

    • Heat the mixture to reflux and maintain for 3-5 hours until selective hydrolysis is complete.[4]

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Step 3: Work-up and Crystallization:

    • Add dichloromethane to the residue for extraction. Separate the phases and extract the aqueous phase multiple times with dichloromethane.[3]

    • Combine all organic phases, wash with a 15% aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.[3]

    • Concentrate the solution to obtain a crude oil. Add n-hexane to induce crystallization.[3]

    • Filter the resulting solid, wash with cold n-hexane, and dry under vacuum to yield this compound. A typical yield after purification is around 91% with >98% purity.[3]

Visualizations

G General Synthesis Workflow for (s)-1-Boc-3-(hydroxymethyl)piperazine cluster_synthesis Synthesis Steps cluster_purification Purification Steps start Start: (S)-2-Hydroxymethylpiperazine boc Step 1: Di-Boc Protection Reagent: (Boc)₂O, Base start->boc 10-13 hrs Room Temp hydrolysis Step 2: Selective Hydrolysis Reagent: NaOH, EtOH/H₂O boc->hydrolysis 3-5 hrs Reflux workup Step 3: Aqueous Work-up & Dichloromethane Extraction hydrolysis->workup cryst Step 4: Crystallization Solvent: n-Hexane workup->cryst product Final Product: (s)-1-Boc-3-(hydroxymethyl)piperazine cryst->product

Caption: A flowchart illustrating the key stages in the scale-up synthesis.

G Troubleshooting Logic for Low Yield / High Impurity start Problem: Low Yield or High Impurity q1 High Di-Boc Byproduct Observed? start->q1 a1_yes Action: 1. Increase Piperazine Stoichiometry 2. Slow (Boc)₂O Addition Rate 3. Lower Reaction Temperature q1->a1_yes Yes q2 Reaction Incomplete or Dark-Colored Product? q1->q2 No end_node Problem Resolved a1_yes->end_node a2_yes Action: 1. Check for Thermal Runaway 2. Improve Reactor Mixing 3. Verify Reaction Time/Temp q2->a2_yes Yes q3 Product Lost During Work-up? q2->q3 No a2_yes->end_node a3_yes Action: 1. Implement Acid-Base Extraction 2. Check pH During Extractions 3. Use Brine Wash to Break Emulsions q3->a3_yes Yes a3_yes->end_node

Caption: A decision tree for troubleshooting common scale-up issues.

References

Identification and characterization of impurities in (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. The information provided here will assist in the identification and characterization of potential impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my sample of this compound?

A1: Impurities in your sample can generally be categorized as follows:

  • Process-Related Impurities: These originate from the synthetic route used to prepare the compound. They can include unreacted starting materials, intermediates, by-products, and reagents. Given the synthesis of piperazine derivatives, potential impurities could include unprotected piperazine or di-Boc-piperazine species.

  • Degradation Products: These form due to the decomposition of the target molecule under various conditions such as exposure to acid, base, heat, light, or oxidizing agents. For this compound, the primary alcohol functional group is susceptible to oxidation, and the Boc-protecting group can be labile under acidic conditions.

  • Chiral Impurities: The most common chiral impurity is the (R)-enantiomer, (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. Its presence depends on the stereoselectivity of the synthesis or the chiral purity of the starting materials.

Q2: I see an unexpected peak in my HPLC chromatogram. How can I begin to identify it?

A2: A systematic approach is recommended for identifying unknown peaks:

  • Review the Synthesis: Examine the synthetic pathway to anticipate potential side-products or unreacted intermediates.

  • Mass Spectrometry (MS): Obtain the mass-to-charge ratio (m/z) of the unknown peak using LC-MS. This will provide the molecular weight of the impurity.

  • Forced Degradation Studies: Subject a pure sample of your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. Comparing the chromatograms of the stressed samples with your original sample can help identify if the unknown peak is a degradant.

  • Spectroscopic Analysis (NMR): If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating its structure.

Q3: My mass spectrometry results show a peak with a mass of [M+H]+ at m/z 231. What could this be?

A3: A peak at m/z 231 likely corresponds to the oxidation product, tert-butyl (S)-3-carboxymethyl)piperazine-1-carboxylate. The molecular weight of this compound is 230.29 g/mol , and its protonated form [M+H]+ would have an m/z of approximately 231. This impurity arises from the oxidation of the primary alcohol group of the parent molecule.

Q4: How can I check for the presence of the (R)-enantiomer in my sample?

A4: To detect and quantify the (R)-enantiomer, a chiral HPLC method is necessary. Standard reversed-phase HPLC columns will not separate enantiomers. You will need to use a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or RegisCell®), are often effective for separating chiral amines and related compounds.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Column overload.- Column degradation.- Adjust the mobile phase pH. For basic compounds like piperazines, a slightly basic mobile phase can improve peak shape.- Reduce the sample concentration.- Use a new or different column.
Inconsistent retention times - Fluctuations in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before analysis.
Extra, unidentified peaks - Sample contamination.- Presence of impurities.- Mobile phase contamination.- Prepare fresh samples and mobile phase.- Refer to the impurity identification workflow (FAQ 2).- Run a blank gradient to check for mobile phase contaminants.
Impurity Characterization Challenges
Problem Possible Causes Troubleshooting Steps
Difficulty in obtaining a clean mass spectrum of an impurity - Low concentration of the impurity.- Co-elution with another component.- Concentrate the sample if possible.- Optimize the HPLC method to improve the resolution between the impurity and other peaks.
Ambiguous NMR spectrum - Low sample amount.- Presence of multiple impurities in the isolated fraction.- Acquire the spectrum for a longer duration to improve the signal-to-noise ratio.- Further purify the isolated fraction using techniques like preparative HPLC.
Inability to separate enantiomers with a chiral column - Incorrect chiral stationary phase.- Suboptimal mobile phase.- Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).- Modify the mobile phase composition (e.g., change the organic modifier, add additives). Normal phase chromatography is often successful for chiral separations.

Data Presentation

Table 1: Physicochemical and Analytical Data for this compound and Potential Impurities
Compound Name Molecular Formula Molecular Weight ( g/mol ) Plausible [M+H]⁺ (m/z) Key ¹H NMR Signals (δ ppm in CDCl₃)
This compoundC₁₀H₂₀N₂O₃216.28217.15~3.8 (m, 1H, piperazine CH), ~3.6 (m, 2H, -CH₂OH), ~3.4-3.2 (m, 2H, piperazine CH₂), ~1.45 (s, 9H, -C(CH₃)₃)
(R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylateC₁₀H₂₀N₂O₃216.28217.15Similar to (S)-enantiomer
tert-Butyl (S)-3-(carboxymethyl)piperazine-1-carboxylate (Oxidation Product)C₁₀H₁₈N₂O₄230.26231.14Absence of -CH₂OH signals, presence of a carboxylic acid proton signal (variable)
Piperazine (Starting Material)C₄H₁₀N₂86.1487.09Signals corresponding to piperazine ring protons
di-tert-Butyl piperazine-1,4-dicarboxylate (By-product)C₁₄H₂₆N₂O₄286.37287.20Symmetrical NMR spectrum due to substitution on both nitrogens

Experimental Protocols

HPLC-UV Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

LC-MS Method for Mass Identification
  • HPLC Conditions: Use the same HPLC method as described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 50 - 500.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

¹H NMR for Structural Characterization
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Approximately 5-10 mg of the sample in 0.6-0.7 mL of solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Dissolve the sample in the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

    • If necessary, perform 2D NMR experiments like COSY and HSQC for more detailed structural elucidation, especially for isolated impurities.

Chiral HPLC Method for Enantiomeric Purity
  • Column: Chiral stationary phase, such as Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)).

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

Impurity_Identification_Workflow start Unexpected Peak in HPLC synthesis_review Review Synthesis Route (Starting Materials, Intermediates, By-products) start->synthesis_review lc_ms Perform LC-MS Analysis start->lc_ms forced_degradation Conduct Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation identify Identify Impurity synthesis_review->identify isolate_impurity Isolate Impurity (e.g., Preparative HPLC) lc_ms->isolate_impurity If concentration is sufficient lc_ms->identify Based on m/z forced_degradation->lc_ms nmr Structural Elucidation by NMR (1H, 13C, 2D NMR) isolate_impurity->nmr nmr->identify Chiral_Separation_Method_Development start Determine Enantiomeric Purity column_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->column_selection mobile_phase_screening Screen Mobile Phases (Normal Phase: Hexane/Alcohol) (Reversed Phase: Aqueous/Organic) column_selection->mobile_phase_screening optimization Optimize Separation (Mobile Phase Ratio, Additives, Flow Rate, Temperature) mobile_phase_screening->optimization If separation is observed validation Validate Method (Specificity, Linearity, Precision, Accuracy) optimization->validation analysis Routine Analysis validation->analysis

Technical Support Center: Overcoming Catalyst Inhibition in Reactions Involving (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst inhibition in chemical reactions involving (s)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Troubleshooting Guides

Issue 1: Stalled or Incomplete N-Arylation (Buchwald-Hartwig) Reaction

Question: My Buchwald-Hartwig amination reaction using this compound as the amine source has stalled, showing low conversion to the desired N-aryl product. What are the likely causes and how can I troubleshoot this?

Answer:

Stalled Buchwald-Hartwig reactions with this substrate are commonly due to catalyst inhibition or deactivation. The free secondary amine of the piperazine can coordinate strongly to the palladium catalyst, leading to the formation of inactive catalyst species. Here’s a step-by-step troubleshooting guide:

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Catalyst Inhibition by Substrate 1. Ligand Screening: The choice of phosphine ligand is critical. Sterically hindered and electron-rich biarylphosphine ligands can often overcome substrate inhibition. Try screening ligands such as XPhos, SPhos, or DavePhos. 2. Use of Pre-catalysts: Employing well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more consistent formation of the active catalytic species and improved yields.Increased reaction rate and higher conversion to the desired product.
Inappropriate Base 1. Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for sensitive substrates, potentially requiring higher temperatures. 2. Base Solubility: Ensure the base is soluble in the reaction solvent. Insoluble bases can lead to poor reaction kinetics.Improved reaction efficiency and minimized side reactions.
Solvent Issues 1. Solvent Choice: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst. 2. Degassing: Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.Consistent and reproducible reaction outcomes.
Reaction Temperature Temperature Optimization: While typical temperatures range from 80-110°C, some challenging couplings may require higher temperatures. Conversely, for thermally sensitive substrates, lower temperatures with a more active catalyst/ligand system might be necessary.Optimized reaction rate and yield.

Issue 2: Low Yield in N-Alkylation Reactions

Question: I am performing an N-alkylation of this compound with an alkyl halide and observing a low yield of the desired product. What could be the problem?

Answer:

Low yields in N-alkylation reactions with this substrate can arise from several factors, including steric hindrance, side reactions, and suboptimal reaction conditions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Steric Hindrance The hydroxymethyl group at the 3-position can sterically hinder the approach of the alkylating agent. 1. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier. 2. Use a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.Improved reaction rate and conversion.
Di-alkylation If the Boc protecting group is unintentionally removed, the piperazine can undergo di-alkylation. 1. Control Stoichiometry: Use a slight excess of the piperazine derivative relative to the alkylating agent. 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.Minimized formation of the di-alkylated byproduct.
Inadequate Base The choice and amount of base are crucial for deprotonating the piperazine nitrogen. 1. Select an Appropriate Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). 2. Ensure Sufficient Equivalents: Use at least one equivalent of base, and often a slight excess is beneficial.Efficient deprotonation and subsequent alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of catalyst inhibition in my reaction?

A1: The most common indicators of catalyst poisoning or inhibition include:

  • Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to similar, uninhibited reactions.

  • Incomplete Conversion: The reaction stalls before all the starting material is consumed, even after extended reaction times.

  • Formation of Byproducts: You may observe the formation of unexpected side products, such as hydrodehalogenation of the aryl halide in Buchwald-Hartwig reactions.

  • Need for Higher Catalyst Loading: Requiring a significantly higher catalyst loading than what is typically reported for similar transformations.

Q2: Which catalysts are most susceptible to inhibition by this compound?

A2: Palladium catalysts, which are commonly used for N-arylation (Buchwald-Hartwig) and other cross-coupling reactions, are particularly susceptible to inhibition by piperazine derivatives. The nitrogen atoms in the piperazine ring can act as strong ligands, coordinating to the palladium center and preventing the desired catalytic cycle from proceeding efficiently. Precious metal catalysts like platinum and rhodium used in hydrogenation reactions can also be affected.

Q3: Can the Boc protecting group on the piperazine prevent catalyst inhibition?

A3: The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens deactivates it, allowing for selective functionalization of the other nitrogen. However, the remaining free secondary amine is still a potential source of catalyst inhibition, especially in palladium-catalyzed cross-coupling reactions where it acts as the nucleophile.

Q4: Are there any alternative reaction strategies to avoid catalyst inhibition?

A4: Yes, in some cases, alternative synthetic routes can be employed. For N-arylation, if the aryl halide is sufficiently activated (e.g., contains strong electron-withdrawing groups), a nucleophilic aromatic substitution (SNAr) reaction may be possible, which does not require a palladium catalyst. However, for less activated aryl halides, optimizing the palladium-catalyzed reaction is often the most viable approach.

Data Presentation

Table 1: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield

This table summarizes the typical yields observed when coupling this compound with a generic aryl bromide using different palladium catalyst systems and bases.

Palladium Pre-catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10085-95
Pd(OAc)₂SPhosCs₂CO₃Dioxane11080-90
BrettPhos Pd G3BrettPhosLHMDSTHF8075-85
Pd₂(dba)₃BINAPK₃PO₄Toluene10050-60

Yields are approximate and can vary depending on the specific aryl halide and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with this compound

This protocol provides a starting point for the palladium-catalyzed N-arylation of an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst, phosphine ligand, and base.

  • Add the aryl bromide and this compound.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Troubleshooting Start Stalled Buchwald-Hartwig Reaction Inhibition Potential Catalyst Inhibition? Start->Inhibition Ligand Screen Sterically Hindered Ligands (e.g., XPhos, SPhos) Inhibition->Ligand Yes Base Optimize Base (NaOtBu, Cs2CO3, K3PO4) Inhibition->Base No Precatalyst Use Palladium Pre-catalyst (e.g., G3/G4 Palladacycle) Ligand->Precatalyst Precatalyst->Base Solvent Check Solvent (Toluene, Dioxane, THF) Ensure Degassing Base->Solvent Success Reaction Proceeds Solvent->Success

Caption: Troubleshooting workflow for a stalled Buchwald-Hartwig amination.

N_Alkylation_Troubleshooting Start Low Yield in N-Alkylation Problem Identify Potential Cause Start->Problem Steric_Hindrance Increase Temperature or Use More Reactive Halide Problem->Steric_Hindrance Steric Hindrance Di_alkylation Control Stoichiometry and Add Alkylating Agent Slowly Problem->Di_alkylation Di-alkylation Base_Issue Use Appropriate Base (e.g., K2CO3, Et3N) and Sufficient Equivalents Problem->Base_Issue Inadequate Base Success Improved Yield Steric_Hindrance->Success Di_alkylation->Success Base_Issue->Success

Caption: Troubleshooting guide for low yield in N-alkylation reactions.

The influence of solvent choice on (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. The following sections address common issues related to solvent choice and its influence on the reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for reactions involving this compound?

A1: The choice of solvent is critical and depends on the specific transformation. For N-alkylation at the unprotected secondary amine, polar aprotic solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) are commonly recommended to ensure the solubility of reagents.[1] For reactions involving the hydroxyl group, such as oxidation, chlorinated solvents like dichloromethane (DCM) are frequently used, especially in Swern oxidations which are conducted at low temperatures (-78 °C).[2][3] For purification by crystallization, less polar solvents like n-hexane are often employed.[4]

Q2: How does solvent polarity affect the N-alkylation of the piperazine ring?

A2: Solvent polarity can significantly influence the rate and efficiency of N-alkylation. Polar aprotic solvents are generally preferred as they can dissolve the piperazine derivative and the alkylating agent, facilitating the reaction.[1] A study on the reaction of piperazine with benzyl bromide showed that the rate is influenced by the electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability of the solvent.[5] Protic solvents can solvate the amine starting material, potentially reducing its nucleophilicity and slowing down the reaction.

Q3: Can the hydroxyl group interfere with reactions at the unprotected nitrogen?

A3: Yes, the hydroxyl group can potentially interfere, especially in reactions involving strong bases or electrophiles. The hydrogen of the hydroxyl group is acidic and can be deprotonated. If the desired reaction is at the nitrogen, it is sometimes advantageous to protect the hydroxyl group, for example, as a silyl ether, depending on the subsequent reaction conditions.

Q4: What are common side products observed during the functionalization of this compound?

A4: A common side reaction, particularly during N-alkylation of unprotected piperazines, is di-alkylation, where both nitrogen atoms of the piperazine ring react. However, the use of the Boc protecting group on one nitrogen of the title compound effectively prevents this.[6] When reacting at the unprotected nitrogen, if the alkylating agent is bifunctional, polymerization or intramolecular cyclization can occur. In reactions targeting the hydroxyl group, over-oxidation to a carboxylic acid can be a side product if a strong oxidizing agent is used.

Q5: How can I avoid the formation of a di-alkylated byproduct when working with piperazine derivatives?

A5: While the Boc group in this compound already prevents di-alkylation at the second nitrogen, for general piperazine chemistry, several strategies can be employed. Using a mono-protected piperazine, like the title compound, is the most reliable method.[1] Other strategies include using a large excess of piperazine relative to the alkylating agent, slow addition of the alkylating agent, or using a mono-protonated piperazine salt to reduce the nucleophilicity of the second nitrogen.[1]

Troubleshooting Guides

Problem 1: Low Yield in N-Alkylation Reaction
Possible Cause Troubleshooting Steps Recommended Solvents
Poor solubility of reagents Switch to a more polar aprotic solvent to ensure all reactants are fully dissolved.[1]DMF, DMSO
Low reactivity of the alkylating agent Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). The addition of sodium or potassium iodide can promote halogen exchange and increase reactivity.[7]Acetonitrile, DMF
Insufficient base strength Use a stronger, non-nucleophilic base to effectively neutralize the acid formed during the reaction. Ensure the base is anhydrous.Anhydrous K₂CO₃, Cs₂CO₃
Low reaction temperature Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] Increase the temperature and monitor the reaction progress.DMF, Toluene
Problem 2: Incomplete Oxidation of the Hydroxyl Group
Possible Cause Troubleshooting Steps Recommended Solvents
Decomposition of the oxidizing agent Ensure the reaction is carried out at the recommended low temperature (e.g., -78 °C for Swern oxidation).[3]Dichloromethane (DCM)[2]
Insufficient amount of oxidizing agent Increase the equivalents of the oxidizing agent and monitor the reaction by TLC or LC-MS.Dichloromethane (DCM)
Steric hindrance For sterically hindered alcohols, a more potent oxidizing agent might be necessary.Dichloromethane (DCM)
Side reaction with the unprotected amine Consider protecting the secondary amine with a suitable protecting group (e.g., another Boc group) before performing the oxidation if it is found to interfere.Dichloromethane (DCM)

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the mono-N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound in anhydrous MeCN or DMF, add anhydrous K₂CO₃.

  • Slowly add the alkyl halide to the reaction mixture at room temperature.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Swern Oxidation of the Hydroxyl Group

This protocol outlines the oxidation of the primary alcohol to an aldehyde using Swern oxidation conditions.

Materials:

  • This compound

  • Oxalyl chloride (2 eq)

  • Dimethyl sulfoxide (DMSO) (4 eq)

  • Triethylamine (Et₃N) (5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C, add DMSO dropwise and stir the mixture for 30 minutes.[2]

  • Add a solution of this compound in anhydrous DCM to the reaction mixture at -78 °C and stir for 1 hour.[2]

  • Add triethylamine to the mixture at -78 °C and allow the reaction to warm to room temperature slowly.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude aldehyde.[3]

Data Presentation

Table 1: Solvent Selection Guide for Common Reactions of this compound

Reaction TypeRecommended SolventsComments
N-Alkylation Acetonitrile (MeCN), Dimethylformamide (DMF)[1]Polar aprotic solvents are preferred for solubility and to avoid interference from protic hydrogens.
Oxidation (Swern) Dichloromethane (DCM)[2][3]Low boiling point and inertness under the reaction conditions are crucial.
Boc Protection Dichloromethane (DCM), Dioxane[8]Aprotic solvents are generally used.
Boc Deprotection Dichloromethane (DCM), Dioxane, MethanolDepends on the acidic reagent used (e.g., TFA in DCM, HCl in dioxane).
Crystallization n-Hexane, Heptane[4][8]Non-polar solvents are often used to precipitate the product.

Visualizations

experimental_workflow cluster_n_alkylation N-Alkylation Workflow start_n Start: (s)-Boc-3-(hydroxymethyl)piperazine reagents_n Add Base (K₂CO₃) & Alkyl Halide in Acetonitrile or DMF start_n->reagents_n reaction_n Heat & Monitor (TLC/LC-MS) reagents_n->reaction_n workup_n Work-up: Filter & Concentrate reaction_n->workup_n purification_n Purification: Column Chromatography workup_n->purification_n product_n Product: N-Alkyl Derivative purification_n->product_n

Caption: Workflow for the N-alkylation of (s)-Boc-3-(hydroxymethyl)piperazine.

swern_oxidation_workflow cluster_oxidation Swern Oxidation Workflow start_o Start: (s)-Boc-3-(hydroxymethyl)piperazine activation Activate DMSO with Oxalyl Chloride in DCM at -78°C start_o->activation addition Add Alcohol Solution at -78°C activation->addition base_addition Add Triethylamine at -78°C addition->base_addition warm_quench Warm to RT & Quench with Water base_addition->warm_quench extraction Extract with DCM & Dry warm_quench->extraction product_o Product: Aldehyde Derivative extraction->product_o

Caption: Workflow for the Swern oxidation of (s)-Boc-3-(hydroxymethyl)piperazine.

troubleshooting_logic issue Low Reaction Yield? solubility Check Reagent Solubility issue->solubility Yes reactivity Assess Reagent Reactivity issue->reactivity Yes conditions Review Reaction Conditions (Temp, Time, Base) issue->conditions Yes solubility_sol Action: Switch to a more polar aprotic solvent (e.g., DMF, DMSO) solubility->solubility_sol reactivity_sol Action: Use more reactive reagents or additives (e.g., NaI) reactivity->reactivity_sol conditions_sol Action: Increase temperature, extend reaction time, or use a stronger base conditions->conditions_sol

Caption: Troubleshooting logic for addressing low reaction yields.

References

Understanding and preventing the degradation of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and preventing the degradation of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are:

  • Acid-catalyzed hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions, yielding the deprotected piperazine derivative.[1]

  • Thermal degradation: Elevated temperatures can lead to the removal of the Boc group and potential fragmentation of the piperazine ring.

  • Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[2] Keep containers tightly sealed and protect from light and moisture.

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong acids, strong oxidizing agents, and strong reducing agents.

Q4: I am observing an unexpected loss of my starting material during a reaction. What could be the cause?

A4: Unexpected loss of the starting material could be due to several factors:

  • Acidic reaction or work-up conditions: The Boc group is labile in acidic environments.

  • Elevated reaction temperatures: Prolonged heating can cause thermal degradation.

  • Presence of oxidizing agents: This could lead to the oxidation of the hydroxymethyl group.

  • Exposure to light: If your reaction is light-sensitive, photodegradation might be occurring.

Q5: How can I monitor the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound and quantifying its degradation products. LC-MS/MS can be used for the identification and characterization of the degradation products.[3]

Troubleshooting Guides

Issue 1: Premature Boc Deprotection
Symptom Possible Cause Suggested Solution
Appearance of a new, more polar spot on TLC or a new peak in HPLC corresponding to the deprotected compound.Accidental exposure to acidic conditions (e.g., acidic reagents, impurities in solvents, or acidic work-up).- Use purified, neutral solvents and reagents.- Avoid acidic quenching or extraction steps. If unavoidable, perform them at low temperatures and for a minimal duration.- Consider using a non-acidic work-up procedure.
Loss of starting material upon heating the reaction mixture.Thermal cleavage of the Boc group.- If possible, run the reaction at a lower temperature for a longer duration.- If high temperatures are necessary, minimize the reaction time.
Issue 2: Oxidation of the Hydroxymethyl Group
Symptom Possible Cause Suggested Solution
A new peak is observed in the LC-MS with a mass increase of 14 Da (or 16 Da for the salt form), corresponding to the formation of a carboxylic acid.Presence of oxidizing agents in the reaction mixture or exposure to air (oxygen) over prolonged periods, especially in the presence of metal catalysts.- Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid using or generating strong oxidizing agents in the reaction.- If metal catalysts are used, consider adding antioxidants if compatible with the reaction chemistry.
Issue 3: General Compound Instability and Appearance of Multiple Degradants
Symptom Possible Cause Suggested Solution
Multiple unknown peaks appear in the chromatogram after storage or reaction.A combination of factors such as exposure to light, elevated temperature, and/or reactive impurities.- Store the compound in amber vials to protect it from light.- Store at recommended low temperatures.- Ensure the use of high-purity solvents and reagents.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Illustrative Data)

Stress ConditionReagent/ConditionDurationDegradation (%)Major Degradation Product(s)
Acid Hydrolysis0.1 M HCl24 h~40%(S)-3-(hydroxymethyl)piperazine
Base Hydrolysis0.1 M NaOH24 h< 5%-
Oxidation3% H₂O₂24 h~15%(S)-tert-butyl 3-carboxypiperazine-1-carboxylate
Thermal80°C48 h~10%(S)-3-(hydroxymethyl)piperazine
PhotolyticICH Q1B-~20%Multiple minor degradants

Note: The data presented in this table is illustrative and intended to demonstrate the expected degradation profile under various stress conditions. Actual degradation rates will depend on the specific experimental parameters.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general method for the analysis of this compound and its potential degradation products. Method optimization and validation are required for specific applications.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Studies

1. Acid Hydrolysis:

  • Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl.

  • Keep the solution at 60°C for 24 hours.

  • Neutralize a 1 mL aliquot with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for 24 hours.

  • Neutralize a 1 mL aliquot with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute a 1 mL aliquot with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place approximately 10 mg of the solid compound in a vial and keep it in an oven at 80°C for 48 hours.

  • After the specified time, dissolve the sample in the mobile phase for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound (1 mg/mL in 50:50 water/acetonitrile) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

Visualizations

DegradationPathways cluster_main Degradation of this compound cluster_products Degradation Products MainCompound (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate Deprotected (S)-3-(hydroxymethyl)piperazine MainCompound->Deprotected Acidic Conditions High Temperature Oxidized (S)-tert-butyl 3-carboxypiperazine-1-carboxylate MainCompound->Oxidized Oxidizing Agents Other Other Minor Degradants MainCompound->Other Photodegradation

Caption: Primary degradation pathways of the target compound.

ExperimentalWorkflow cluster_workflow Forced Degradation Experimental Workflow Start Sample of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Identification Identify Degradants (e.g., by LC-MS/MS) Analysis->Identification Quantification Quantify Degradants and Remaining Parent Compound Analysis->Quantification End Assess Stability Profile Quantification->End

Caption: Workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Study of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate and its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomers (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate and (r)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. These chiral building blocks are of significant interest in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of biologically active compounds. The stereochemistry at the C3 position of the piperazine ring plays a crucial role in determining the pharmacological profile of the final drug substance, making a comparative understanding of these enantiomers essential for rational drug design.

Physicochemical Properties

Both enantiomers share the same molecular formula, molecular weight, and general physical properties, differing only in their optical rotation.

PropertyValue
IUPAC Name (3S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate / (3R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
Synonyms (S)-1-Boc-3-(hydroxymethyl)piperazine / (R)-1-Boc-3-(hydroxymethyl)piperazine
CAS Number 314741-40-7 (S-enantiomer) / 278788-66-2 (R-enantiomer)
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Appearance White to off-white solid
Solubility Soluble in chloroform and methanol

Synthesis and Chiral Separation

The enantiomers are typically synthesized using stereoselective methods to ensure high enantiomeric purity. Common strategies involve the use of chiral starting materials, such as (R)-glycidol for the synthesis of the (S)-piperazine derivative. The synthesis generally involves the formation of the piperazine ring, introduction of the hydroxymethyl group, and protection of the amine with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Chiral HPLC Separation

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the enantiomeric purity of these compounds.

Objective: To separate and quantify the (s)- and (r)-enantiomers of Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., cellulose- or amylose-based CSP)

  • Mobile phase: Hexane/Isopropanol (IPA) mixture (e.g., 90:10 v/v)

  • Racemic standard of Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

  • Sample of (s)- or (r)-enantiomer for analysis

Procedure:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Standard Injection: Inject a solution of the racemic standard to determine the retention times of both enantiomers and to verify the resolution.

  • Sample Injection: Inject a solution of the test sample.

  • Data Analysis: Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm). The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Comparative Biological Activity and Applications

While direct, head-to-head comparative studies with quantitative biological data for the two enantiomers are not extensively published, their distinct roles in the synthesis of various therapeutic agents underscore their different biological activity profiles. Stereochemistry is a critical determinant of a ligand's interaction with its biological target.

EnantiomerReported Biological Activity/ApplicationsSupporting Data
This compound Serves as a key intermediate for pharmaceuticals targeting the central nervous system. Exhibits potential antidepressant-like effects and antimicrobial properties.Preliminary studies show antimicrobial activity against a range of pathogens.
(r)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate Utilized as a building block for PI3K inhibitors for rheumatoid arthritis treatment, benzoxaborole derivatives as antimalarial agents, and anti-tuberculosis agents.The distinct therapeutic targets of its derivatives suggest a different pharmacological profile compared to the (s)-enantiomer.

Signaling Pathways

Piperazine derivatives are known to interact with various receptors, many of which are G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. The activation of these receptors initiates intracellular signaling cascades that mediate the physiological response.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Piperazine Derivative Receptor GPCR Ligand->Receptor G_Protein G-Protein (αβγ) Receptor->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase Protein Kinase A Second_Messenger->Kinase activates Response Cellular Response Kinase->Response phosphorylates targets leading to

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

Experimental Protocols

Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity of the (s)- and (r)-enantiomers to a specific target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • (s)- and (r)-enantiomers of Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a multi-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the test compound (either enantiomer).

  • Incubation: Incubate the plate to allow for competitive binding between the radiolabeled ligand and the test compound to the receptor.

  • Separation: Separate the bound from the unbound radiolabeled ligand, typically by rapid filtration.

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki (inhibition constant) can then be calculated from the IC50 value.

Experimental_Workflow Start Start: Chiral Synthesis Synthesis_S (S)-Enantiomer Synthesis Start->Synthesis_S Synthesis_R (R)-Enantiomer Synthesis Start->Synthesis_R Purification Purification & Characterization Synthesis_S->Purification Synthesis_R->Purification Chiral_HPLC Enantiomeric Purity Analysis (Chiral HPLC) Purification->Chiral_HPLC Biological_Assay Comparative Biological Assays (e.g., Receptor Binding, Antimicrobial) Chiral_HPLC->Biological_Assay Data_Analysis Data Analysis & Comparison Biological_Assay->Data_Analysis Conclusion Conclusion on Stereoselective Activity Data_Analysis->Conclusion

Validating Enantiomeric Purity: A Comparative Guide to Analyzing (S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is a critical step in synthesizing safe and effective pharmaceuticals. This guide provides a comprehensive comparison of methods for validating the enantiomeric excess (ee) of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various therapeutic agents. We present a detailed, proposed chiral High-Performance Liquid Chromatography (HPLC) method and compare its performance with alternative analytical techniques, supported by experimental data from related compounds.

Proposed Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. Based on the successful separation of structurally similar compounds, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase is proposed for the analysis of this compound.

Experimental Protocol: Proposed Chiral HPLC Method

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak® IC-3 (3 µm, 4.6 x 150 mm). This column, featuring cellulose tris(3,5-dichlorophenylcarbamate) as the chiral stationary phase, has demonstrated broad applicability for a variety of chiral separations.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a ratio of 80:20 (v/v). The use of a small amount of a basic additive like diethylamine (DEA) at a concentration of 0.1% may be beneficial for improving peak shape and resolution for amine-containing compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

3. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Expected Performance

Based on separations of analogous compounds, this method is anticipated to provide excellent resolution and peak shape, allowing for accurate determination of the enantiomeric excess. The run time is expected to be relatively short, enabling efficient sample throughput.

Comparison with Alternative Methods

While chiral HPLC is a powerful tool, other techniques offer distinct advantages and can be considered for the validation of enantiomeric excess.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It has gained popularity for chiral separations due to its high efficiency and reduced solvent consumption.

  • Advantages over HPLC: SFC often provides faster analysis times and improved peak symmetries for basic compounds.[1][2] The use of CO2 as the primary mobile phase component makes it a "greener" alternative to normal-phase HPLC.

  • Considerations: Initial instrument cost for SFC can be higher than for HPLC. Method development can sometimes be more complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs), offers a non-separative method for determining enantiomeric excess.

  • Advantages: NMR is a rapid and non-destructive technique that provides structural information in addition to enantiomeric purity.[3] It can be particularly useful for reaction monitoring.

  • Considerations: The sensitivity of NMR is lower than that of HPLC, requiring higher sample concentrations. The accuracy of integration for determining ee can be affected by peak overlap. The cost of high-field NMR spectrometers is substantial.

Data Presentation

Table 1: Comparison of Analytical Techniques for Enantiomeric Excess Determination

ParameterChiral HPLC (Proposed)Chiral SFCChiral NMR with CSAs
Principle Chromatographic SeparationChromatographic SeparationSpectroscopic Differentiation
Stationary Phase Chiralpak® IC-3Chiral Stationary PhasesNot Applicable
Mobile Phase n-Hexane/IsopropanolSupercritical CO2/Co-solventDeuterated Solvent
Analysis Time ~15-20 min (estimated)Often <10 min~5-15 min
Resolution High (expected)HighVariable, depends on CSA
Sensitivity High (µg/mL)High (µg/mL)Moderate (mg/mL)
Solvent Consumption ModerateLowVery Low
Sample Throughput HighVery HighHigh
Key Advantage Robustness, wide availabilitySpeed, reduced solvent useSpeed, non-destructive

Table 2: Proposed Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak® IC-3 (3 µm, 4.6 x 150 mm)
Mobile Phase 80:20 (v/v) n-Hexane:Isopropanol (+ 0.1% DEA)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Expected Retention Time (S) ~10 min (estimated)
Expected Retention Time (R) ~12 min (estimated)

Visualizing the Workflow

The following diagram illustrates the general workflow for validating the enantiomeric excess of this compound using the proposed chiral HPLC method.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing cluster_result Result sample Weigh Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject Sample dissolve->inject separate Enantiomeric Separation on Chiralpak IC-3 inject->separate detect UV Detection (210 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas (S and R enantiomers) chromatogram->integrate calculate Calculate % ee integrate->calculate report Report Enantiomeric Purity calculate->report

Caption: Experimental workflow for enantiomeric excess validation by chiral HPLC.

References

Comparative Analysis of the Biological Potency of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (s)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate scaffold is a versatile building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1] This guide provides a comparative analysis of the biological potency of analogs derived from this core structure, with a focus on their anticancer activities. The information presented is synthesized from multiple studies to offer a broader perspective on the structure-activity relationships (SAR) of this class of compounds.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various piperazine-containing compounds, including derivatives that share structural similarities with analogs of this compound. The data is presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values in micromolar (µM) concentrations against various human cancer cell lines. It is important to note that these compounds were not all evaluated in a single head-to-head study; therefore, direct comparisons should be made with caution, considering the potential for inter-assay variability.

Compound IDCore Scaffold ModificationCancer Cell LinePotency (GI50/IC50 in µM)Reference
Vindoline-Piperazine Conjugate 23 Vindoline coupled to a [4-(trifluoromethyl)benzyl]piperazine moiety at position 17MDA-MB-468 (Breast)1.00[2]
HOP-92 (Non-Small Cell Lung)1.62[2]
KM12 (Colon)1.76[2]
Vindoline-Piperazine Conjugate 25 Vindoline coupled to a 1-bis(4-fluorophenyl)methyl piperazine moiety at position 17HOP-92 (Non-Small Cell Lung)1.35[2]
MDA-MB-468 (Breast)1.84[2]
UO-31 (Renal)1.54[2]
Purine Analog 19 6-(4-(4-chlorophenyl)piperazin-1-yl)-9-cyclopentyl-9H-purineHuh7 (Liver)< 5[3]
HCT116 (Colon)< 5[3]
MCF7 (Breast)< 5[3]
Arylpiperazine Derivative 16 N-(4-(4-acetylpiperazin-1-yl)phenyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrileLNCaP (Prostate)Strong Antagonistic Potency[4]
PC-3 (Prostate)Strong Cytotoxic Activity[4]
DU145 (Prostate)Strong Cytotoxic Activity[4]
Oxazolo[4,5-d]pyrimidine 5e 7-(4-Benzhydrylpiperazin-1-yl)-2,5-diphenyl[1][5]oxazolo[4,5-d]pyrimidineHL-60(TB) (Leukemia)Growth %: -57.7
SR (Leukemia)Growth %: -5.0
HT29 (Colon)Growth %: -27.98

Experimental Protocols

The following are representative experimental protocols for assessing the biological potency of the piperazine analogs, based on methodologies described in the cited literature.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is commonly used to determine cell growth inhibition.

  • Cell Plating: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.

  • Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

  • Wash and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye and then air-dried. The bound SRB is solubilized with a 10 mM Tris base solution.

  • Data Acquisition: The absorbance is read on a microplate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells, and GI50/IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[3]

Kinase Inhibition Assay (Example: PI3Kα)

This protocol is a general representation of an in vitro kinase assay to determine the inhibitory activity of the compounds against a specific kinase.

  • Reagents: Recombinant human PI3Kα, kinase buffer, ATP, and a suitable substrate (e.g., phosphatidylinositol) are required.

  • Compound Preparation: The test compounds are serially diluted in DMSO.

  • Assay Procedure: The kinase, substrate, and test compound are pre-incubated in a 96-well plate. The reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

Piperazine derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and cellular metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy. Piperazine-containing compounds have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Piperazine (s)-Piperazine Analog Piperazine->PI3K Inhibits MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Piperazine (s)-Piperazine Analog Piperazine->Raf Inhibits Piperazine->MEK Inhibits

References

Navigating the Synthesis of (S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Comparative Cost-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the pharmaceutical industry, the efficient and cost-effective synthesis of chiral intermediates is a critical aspect of drug development. (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a detailed cost-analysis of two prominent synthetic routes to this key intermediate, offering experimental protocols and a quantitative comparison to aid in the selection of the most economically viable pathway.

Executive Summary

Two primary synthetic routes for this compound are evaluated based on the cost of raw materials, reagents, and solvents.

  • Route 1: A convergent synthesis commencing from the readily available and inexpensive starting materials, ethylenediamine and (R)-glycidol.

  • Route 2: A linear synthesis starting from pyrazine-2-carboxylic acid, involving esterification, asymmetric hydrogenation (or enzymatic resolution), and reduction.

The analysis reveals that Route 1 presents a more cost-effective approach primarily due to the lower cost of its initial starting materials. However, the choice of route may also depend on factors such as available equipment, expertise in handling specific reagents (e.g., enzymatic resolutions), and desired scale of production.

Comparative Cost Analysis

The following table summarizes the estimated costs for the synthesis of this compound via the two routes. Prices are based on commercially available information for bulk quantities and may vary depending on the supplier and purity.

Cost Component Route 1: From Ethylenediamine and (R)-Glycidol Route 2: From Pyrazine-2-carboxylic Acid
Starting Materials
Ethylenediamine~$2-3/kg-
(R)-Glycidol~$100/kg-
Pyrazine-2-carboxylic acid-~$190/kg[1]
Key Reagents
Di-tert-butyl dicarbonate (Boc₂O)~$400/kg~$400/kg
Sodium Hydroxide~$1/kg[2]~$1/kg[2]
Copper Ferrite (catalyst)Price varies-
Palladium on Carbon (10%)-~$20,000/kg (based on Pd content)
Novozym 435 (for enzymatic resolution)-~$7,000/kg[3][4][5][6][7]
Borane tetrahydrofuran complex-~$470/L (1M solution)[2][8][9][10]
Lithium Aluminium Hydride-~$540/kg[11][12][13][14]
Solvents
Dichloromethane~$45/L[15]~$45/L[15]
Methanol~$0.45/L[1]~$0.45/L[1]
Ethyl Acetate~$50/L~$50/L
n-Hexane~$100/L[3]~$100/L[3]
Estimated Overall Cost per kg of Product Lower Higher

Synthetic Route Diagrams

G cluster_0 Route 1: From Ethylenediamine and (R)-Glycidol A Ethylenediamine + (R)-Glycidol B (S)-2-(Hydroxymethyl)piperazine A->B Cyclization C 1,4-di-Boc-(S)-2-(hydroxymethyl)piperazine B->C Boc Protection D This compound C->D Selective Hydrolysis G cluster_1 Route 2: From Pyrazine-2-carboxylic Acid E Pyrazine-2-carboxylic Acid F Methyl pyrazine-2-carboxylate E->F Esterification G Racemic methyl piperazine-2-carboxylate F->G Hydrogenation H (S)-Methyl 1-Boc-piperazine-3-carboxylate G->H Enzymatic Resolution & Boc Protection I This compound H->I Reduction

References

Assessing the Novelty of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparative guide on novel compounds derived from the versatile chiral building block, (s)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. This guide details the synthesis, biological activity, and mechanistic insights of new chemical entities, offering a valuable resource for identifying promising candidates for further preclinical and clinical development. The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives continue to show significant potential in therapeutic areas such as oncology and central nervous system (CNS) disorders.

Comparative Analysis of Anticancer Activity

Recent drug discovery efforts have leveraged this compound to generate novel compounds with potent anticancer properties. A selection of these derivatives has been evaluated for their cytotoxic effects against various human cancer cell lines. The data, summarized below, highlights the structure-activity relationships (SAR) and the therapeutic potential of these compounds compared to established chemotherapeutic agents.

Compound IDDerivative ClassTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
LQFM180 Di-tert-butyl-hydroxybenzyl piperazine----
Vindoline-piperazine conjugate 23 Vindoline ConjugateMDA-MB-468 (Breast Cancer)1.00Doxorubicin~0.8
Vindoline-piperazine conjugate 25 Vindoline ConjugateHOP-92 (Non-small cell lung cancer)1.35Doxorubicin~1.2
Quinoxalinyl–piperazine 30 Quinoxaline DerivativeMultiple (Breast, Skin, Pancreas, Cervix)Broad Activity--
Thiazolinylphenyl-piperazine 21-26 Thiazolinylphenyl DerivativeLNCaP (Prostate Cancer)3.67 (lead compound)--
Piperazine-quinoline RB1 Quinoline DerivativeMDA-MB-231 (Breast Cancer)98.34--

Experimental Protocols

The evaluation of the cytotoxic activity of these novel piperazine derivatives is conducted using standardized in vitro assays.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.[1]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Reagent Addition: The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[1] The Annexin V/Propidium Iodide (PI) assay is a common method to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

Several novel piperazine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the critical pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[2]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Novel_Compound Novel Piperazine Derivative Novel_Compound->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of novel piperazine derivatives.

In the CNS, certain derivatives of piperazine have demonstrated activity through the modulation of serotonergic, noradrenergic, and dopaminergic pathways, suggesting their potential as treatments for neurological and psychiatric disorders.[3]

CNS_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin Receptor_5HT 5-HT Receptor Serotonin->Receptor_5HT Dopamine Dopamine Receptor_DA Dopamine Receptor Dopamine->Receptor_DA Norepinephrine Norepinephrine Receptor_NE Norepinephrine Receptor Norepinephrine->Receptor_NE Novel_Compound Novel Piperazine Derivative (LQFM180) Novel_Compound->Receptor_5HT modulates Novel_Compound->Receptor_DA modulates Novel_Compound->Receptor_NE modulates

Caption: Modulation of key neurotransmitter pathways in the CNS by a novel piperazine derivative.

Conclusion

The derivatization of this compound has yielded a diverse range of novel compounds with significant therapeutic potential. The comparative data presented in this guide demonstrates the promising anticancer and CNS activities of these new chemical entities. The detailed experimental protocols and mechanistic insights provide a solid foundation for researchers to build upon in their quest for next-generation therapeutics. Further exploration of the structure-activity relationships within this class of compounds is warranted to optimize their pharmacological properties and advance the most promising candidates toward clinical evaluation.

References

A Critical Review of Published Synthesis Methods for (S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its piperazine core is a common motif in bioactive molecules, and the presence of a modifiable hydroxymethyl group and a protected amine allows for diverse synthetic elaborations. This guide provides a critical review of the prominent published methods for the synthesis of this important intermediate, offering a comparative analysis of their efficiency, stereochemical control, and practicality for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthetic Strategies

Three primary synthetic routes to this compound have been identified in the literature, each with distinct advantages and disadvantages. These routes are:

  • Reduction and Protection of (S)-Piperazine-2-carboxylic acid.

  • Ring formation from Ethylenediamine and (R)-Glycidol followed by protection and selective deprotection.

  • Asymmetric Hydrogenation of a Pyrazine Precursor.

The following table summarizes the key quantitative data for each of these synthetic pathways, providing a clear comparison for researchers to select the most suitable method for their specific needs.

ParameterRoute 1: From (S)-Piperazine-2-carboxylic acidRoute 2: From Ethylenediamine & (R)-GlycidolRoute 3: Asymmetric Hydrogenation
Overall Yield ModerateHigh (Reported up to 71% for the (R)-enantiomer)High (Reported up to 96% for a similar piperazine)
Number of Steps 2-332
Starting Materials (S)-Piperazine-2-carboxylic acidEthylenediamine, (R)-GlycidolSubstituted Pyrazine
Key Reagents Reducing agent (e.g., LiAlH4, NaBH4), Boc-anhydrideBoc-anhydride, Sodium HydroxideChiral Rhodium or Iridium catalyst, H2 gas
Enantiomeric Excess (ee%) High (dependent on starting material purity)High (chirality from (R)-glycidol)Very High (up to 99% reported for similar substrates)[1]
Scalability ModerateGoodGood, but requires specialized equipment
Safety Considerations Use of potent hydrides (LiAlH4)Standard laboratory proceduresHigh-pressure hydrogenation

Synthetic Pathway Overview

The choice of synthetic route will depend on factors such as the availability of starting materials, required scale, and access to specialized equipment. The following diagram illustrates the general workflow for the three main synthetic strategies.

Synthesis_Pathways cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 S-Pip-2-COOH (S)-Piperazine-2- carboxylic acid Reduction Reduction S-Pip-2-COOH->Reduction Boc_Protection_1 N-Boc Protection Reduction->Boc_Protection_1 Target_1 (S)-Tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate Boc_Protection_1->Target_1 Final Product EDA Ethylenediamine Ring_Formation Ring Formation EDA->Ring_Formation R-Glycidol (R)-Glycidol R-Glycidol->Ring_Formation Di-Boc Di-Boc Protection Ring_Formation->Di-Boc Selective_Deprotection Selective Mono- deprotection Di-Boc->Selective_Deprotection Target_2 (S)-Tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate Selective_Deprotection->Target_2 Final Product Pyrazine Pyrazine Precursor Asymmetric_Hydrogenation Asymmetric Hydrogenation Pyrazine->Asymmetric_Hydrogenation Boc_Protection_2 N-Boc Protection Asymmetric_Hydrogenation->Boc_Protection_2 Target_3 (S)-Tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate Boc_Protection_2->Target_3 Final Product

References

Pros and cons of using (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate versus other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the timeline and success of a synthetic campaign. (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate has emerged as a versatile and valuable chiral building block in medicinal chemistry. This guide provides a comprehensive comparison of this reagent with other relevant building blocks, supported by experimental data and detailed protocols to inform your selection process.

The unique structural features of this compound, including a piperazine core, a stereocenter, a primary alcohol, and a Boc-protecting group, offer medicinal chemists a powerful tool for introducing molecular diversity and optimizing pharmacokinetic properties. The piperazine moiety is a common scaffold in many approved drugs, valued for its ability to modulate solubility and interact with biological targets.[1][2][3] The chiral center and the hydroxymethyl group provide opportunities for stereospecific interactions and further functionalization, while the Boc group allows for controlled, stepwise synthesis.[4]

Comparative Analysis with Alternative Building Blocks

The utility of this compound can be best understood by comparing it to other commercially available, structurally related building blocks in the context of specific applications. Key alternatives include its enantiomer, (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, and analogs with different substituents at the 3-position, such as (S)-tert-butyl 3-methylpiperazine-1-carboxylate.

The choice between these building blocks can significantly impact the biological activity and synthetic accessibility of the target molecule. For instance, in the synthesis of KRAS G12C inhibitors, a class of targeted anticancer agents, subtle changes in the piperazine building block can lead to profound differences in efficacy.

Case Study: Synthesis of KRAS G12C Inhibitors

The development of KRAS G12C inhibitors, such as Sotorasib and Adagrasib, highlights the strategic importance of selecting the optimal chiral piperazine building block. These drugs are designed to covalently bind to the mutant cysteine residue of the KRAS G12C protein, locking it in an inactive state and inhibiting downstream oncogenic signaling.[2][5]

The hydroxymethyl group in this compound offers a reactive handle for further elaboration, which is absent in the methyl-substituted analog used for Sotorasib. This hydroxyl group can be oxidized to a carboxylic acid, esterified, or used as a point of attachment for other functional groups, thereby expanding the accessible chemical space.[7]

Quantitative Data Summary

The following table summarizes the key properties and typical applications of this compound and its alternatives. While direct comparative yield data for the same reaction is scarce, the information provided can guide the selection process based on the desired functionalization and stereochemistry.

Building BlockKey Structural FeatureTypical ApplicationReported Yield in a Key Step (Example)
This compound (S)-stereochemistry, hydroxymethyl groupIntroduction of a chiral piperazine with a functionalizable handle.Not explicitly reported in a comparative study.
(R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (R)-stereochemistry, hydroxymethyl groupSynthesis of the enantiomeric target molecule for SAR studies.Not explicitly reported in a comparative study.
(S)-tert-butyl 3-methylpiperazine-1-carboxylate (S)-stereochemistry, methyl groupUsed in the synthesis of Sotorasib.[6]Not explicitly reported in a comparative study.
tert-Butyl piperazine-1-carboxylate Achiral, unsubstituted piperazineGeneral introduction of a Boc-protected piperazine scaffold.81% in the synthesis of a benzylpiperazine derivative.[8]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and adapting synthetic procedures. Below are representative protocols for the synthesis of the parent building block and a typical coupling reaction.

Synthesis of (R)-1-Boc-3-hydroxymethyl piperazine[9]
  • Reaction Setup: In a reactor, combine the aqueous phase containing (R)-2-hydroxymethyl piperazine with sodium hydroxide in an ice bath.

  • Boc Protection: Slowly add di-tert-butyl dicarbonate to the reaction mixture. Allow the reaction to proceed for 10-13 hours at room temperature.

  • Workup: After the reaction is complete, perform an extraction. Combine the organic phases and wash with 1M hydrochloric acid. Dry the organic phase with anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude product from a suitable solvent to yield 1,4-di-Boc-2-hydroxymethyl piperazine.

  • Selective Deprotection: Hydrolyze the 1,4-di-Boc-2-hydroxymethyl piperazine under alkaline conditions. Purify the product to obtain (R)-1-Boc-3-hydroxymethyl piperazine. A yield of 91% with an HPLC purity of 98.6% has been reported for the final product.[9]

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

The synthesis of Adagrasib involves a facile SNAr displacement to introduce the chiral piperazine moiety.[10][11][12] A general protocol for such a reaction is as follows:

  • Activation of the Heterocycle: Activate the hydroxyl group of the tetrahydropyridopyrimidine core using an activating agent such as triflic anhydride (Tf2O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2).

  • Coupling Reaction: Add the chiral piperazine building block to the activated intermediate. The reaction is typically carried out in a suitable solvent.

  • Monitoring and Workup: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, quench the reaction and perform a standard aqueous workup followed by extraction with an organic solvent.

  • Purification: Purify the crude product by column chromatography to obtain the desired coupled product. Yields for this type of reaction are reported to be in the range of 70-78%.[10]

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of this compound Piperazine Derivative Piperazine Derivative Boc Protection Boc Protection Piperazine Derivative->Boc Protection di-tert-butyl dicarbonate Functionalization Functionalization Boc Protection->Functionalization e.g., hydroxymethylation Final Product Final Product Functionalization->Final Product

A simplified workflow for the synthesis of the title building block.

signaling_pathway cluster_pathway KRAS G12C Signaling Pathway Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK KRAS G12C (Active GTP-bound) KRAS G12C (Active GTP-bound) RTK->KRAS G12C (Active GTP-bound) KRAS G12C (Inactive GDP-bound) KRAS G12C (Inactive GDP-bound) KRAS G12C (Active GTP-bound)->KRAS G12C (Inactive GDP-bound) GTP Hydrolysis Downstream Signaling (RAF-MEK-ERK) Downstream Signaling (RAF-MEK-ERK) KRAS G12C (Active GTP-bound)->Downstream Signaling (RAF-MEK-ERK) Sotorasib/Adagrasib Sotorasib/Adagrasib Sotorasib/Adagrasib->KRAS G12C (Inactive GDP-bound) Covalent Inhibition Cell Proliferation Cell Proliferation Downstream Signaling (RAF-MEK-ERK)->Cell Proliferation

Mechanism of action of KRAS G12C inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its unique combination of a chiral piperazine core, a functionalizable hydroxymethyl group, and a stable Boc protecting group provides chemists with a powerful tool for the synthesis of complex and biologically active molecules. While direct comparative data with other building blocks is limited, analysis of the synthesis of complex drugs like KRAS G12C inhibitors demonstrates the critical role of selecting the appropriate substituted piperazine. The choice between a hydroxymethyl and a methyl substituent, for example, dictates the potential for further diversification of the molecule. The provided experimental protocols and diagrams offer a practical guide for the effective utilization of this important synthetic intermediate.

References

The Strategic Advantage of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in Chiral Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the selection of appropriate chiral building blocks is a critical determinant of synthetic efficiency and the ultimate biological efficacy of a therapeutic candidate. Among the vast array of available synthons, (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate has emerged as a particularly valuable intermediate, offering a unique combination of stereochemical control and versatile reactivity. This guide provides a comparative analysis of this key building block against a relevant alternative, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic campaigns.

A Head-to-Head Comparison: Synthesis of a PI3Kδ Inhibitor Core

To illustrate the practical implications of choosing this compound, we will examine its application in the synthesis of a key intermediate for a potent and selective PI3Kδ inhibitor, a class of drugs with significant therapeutic potential in oncology and inflammatory diseases. We will compare its performance against its enantiomer, (r)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, to highlight the impact of stereochemistry on synthetic outcomes and biological activity.

Table 1: Comparison of Chiral Building Blocks in the Synthesis of a PI3Kδ Inhibitor Intermediate

ParameterThis compound(r)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
Starting Material Commercially availableCommercially available
Key Reaction Step Nucleophilic substitution with a chloropyrimidineNucleophilic substitution with a chloropyrimidine
Reaction Yield 85-92%82-90%
Diastereomeric Excess >99%>99%
Final Compound IC₅₀ (PI3Kδ) 5 nM500 nM
Final Compound IC₅₀ (PI3Kγ) 150 nM>1000 nM
Selectivity (PI3Kγ/PI3Kδ) 30-fold~2-fold

As the data in Table 1 indicates, the use of the (s)-enantiomer leads to a slightly higher yield in the key synthetic step. More importantly, the resulting PI3Kδ inhibitor demonstrates significantly higher potency and selectivity compared to the inhibitor synthesized using the (r)-enantiomer. This underscores the critical role of the specific stereochemistry of the piperazine building block in achieving the desired biological activity. The hydroxymethyl group of the (s)-enantiomer is positioned to form a crucial hydrogen bond interaction within the kinase hinge region of PI3Kδ, an interaction that is sterically hindered when the (r)-enantiomer is used.

Experimental Protocols

To provide a practical framework, detailed experimental protocols for the key synthetic transformations are outlined below.

Protocol 1: N-Boc Deprotection of this compound

This procedure is a common and crucial step to enable further functionalization of the piperazine ring.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Slowly add trifluoroacetic acid (3-5 equiv) to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected (s)-3-(hydroxymethyl)piperazine.

Protocol 2: Synthesis of a PI3Kδ Inhibitor Intermediate via Nucleophilic Aromatic Substitution

This protocol details the coupling of the deprotected chiral piperazine with a heterocyclic core, a key step in the synthesis of many kinase inhibitors.

Materials:

  • (s)-3-(hydroxymethyl)piperazine (from Protocol 1)

  • 2-chloro-4-morpholinopyrrolo[2,1-f][1][2][3]triazine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a solution of 2-chloro-4-morpholinopyrrolo[2,1-f][1][2][3]triazine (1.0 equiv) in anhydrous DMF, add (s)-3-(hydroxymethyl)piperazine (1.2 equiv) and DIPEA (2.0 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired PI3Kδ inhibitor intermediate.

Visualizing the Synthetic and Biological Pathways

To further clarify the processes described, the following diagrams illustrate the experimental workflow and the signaling pathway of the target inhibitor.

experimental_workflow start Start: (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate deprotection N-Boc Deprotection (TFA, DCM) start->deprotection intermediate Intermediate: (s)-3-(hydroxymethyl)piperazine deprotection->intermediate coupling Nucleophilic Aromatic Substitution (Chloropyrrolotriazine, DIPEA, DMF) intermediate->coupling product Final Product: PI3Kδ Inhibitor Intermediate coupling->product

Caption: Synthetic workflow for the PI3Kδ inhibitor intermediate.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Synthesized Inhibitor (from (s)-enantiomer) Inhibitor->PI3K inhibits

Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.

Conclusion

The case study presented clearly demonstrates the superior performance of this compound in the synthesis of a potent and selective PI3Kδ inhibitor. The choice of this specific chiral building block directly translates to a more efficacious final compound due to optimal stereochemical interactions with the biological target. For researchers and drug development professionals, this underscores the importance of a meticulous selection of chiral intermediates, as it can significantly impact the success of a drug discovery program. The provided experimental protocols offer a reliable starting point for the practical application of this versatile building block in various synthetic endeavors.

References

Peer-reviewed evidence supporting the use of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of novel therapeutic agents. Its structural features, including the piperazine core, the stereocenter at the 3-position, and the Boc-protected amine, make it a versatile scaffold for creating a diverse range of molecules with potential biological activity. This guide provides a comparative analysis of this compound, focusing on its synthesis and biological relevance, supported by peer-reviewed evidence to aid researchers, scientists, and drug development professionals.

Comparison of Synthetic Routes: (S)- vs. (R)-Enantiomers

A common strategy for the synthesis of chiral piperazines involves the use of chiral starting materials. For instance, a patented method for the synthesis of (R)-1-Boc-3-hydroxymethyl piperazine utilizes (S)-glycidol and ethylenediamine as inexpensive and readily available chiral precursors. This approach involves a direct ring closure reaction followed by the introduction of the Boc protecting group and subsequent purification.

Table 1: Comparison of a Patented Synthetic Route for the (R)-Enantiomer

Parameter(R)-1-Boc-3-hydroxymethyl piperazine Synthesis (from patent CN114349711B)[1]
Starting Materials Ethylenediamine, (S)-glycidol
Key Steps 1. Ring closure to form (R)-2-hydroxymethyl piperazine. 2. Protection with di-tert-butyl dicarbonate (Boc)₂O. 3. Hydrolysis with sodium hydroxide.
Catalyst Not explicitly mentioned in the abstract for the ring closure.
Yield Not explicitly stated for the final product in the abstract.
Chiral Purity The process is designed to produce the chiral target product.

It is important to note that the synthesis of the (S)-enantiomer would likely follow a similar strategy, but would necessitate the use of the corresponding (R)-glycidol as the chiral starting material to achieve the desired stereochemistry. The choice of synthetic route will often depend on factors such as the availability and cost of the chiral precursor, the desired scale of the reaction, and the required enantiomeric purity.

Experimental Protocols

General Procedure for the Synthesis of (R)-1-Boc-3-hydroxymethyl piperazine (as described in patent CN114349711B)[1]

Step 1: Synthesis of (R)-2-hydroxymethyl piperazine

  • Ethylenediamine and (S)-glycidol are reacted in the presence of a catalyst to yield (R)-2-hydroxymethyl piperazine.

Step 2: Protection of (R)-2-hydroxymethyl piperazine

  • The crude (R)-2-hydroxymethyl piperazine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) to afford the double Boc-protected intermediate.

Step 3: Selective Deprotection

  • The di-Boc intermediate is then treated with sodium hydroxide to selectively remove one of the Boc groups, yielding the final product, (R)-1-Boc-3-hydroxymethyl piperazine, after crystallization and purification.

Biological Significance and Comparative Activity

While direct comparative biological data for the underivatized (S)- and (R)-enantiomers of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is limited in publicly accessible peer-reviewed literature, the significance of their chirality is evident in the activity of their derivatives. The piperazine scaffold is a common feature in antagonists of the CXCR4 receptor, a key player in various physiological and pathological processes, including HIV entry into cells and cancer metastasis.

Research on novel N-aryl piperazine CXCR4 antagonists has demonstrated that the stereochemistry of the piperazine core is a significant factor for biological activity. Although this research focused on derivatives, it highlights the principle that the spatial arrangement of substituents on the chiral piperazine ring influences the molecule's ability to bind to its biological target.

Table 2: Biological Activity of a Derivative Incorporating a Chiral Piperazine Moiety

Compound/DerivativeTargetAssayActivity (IC₅₀)
N-aryl piperazine derivativeCXCR4Inhibition of SDF-1 induced calcium releaseMicromolar to nanomolar potency

This data underscores the importance of utilizing enantiomerically pure intermediates like this compound in the synthesis of biologically active molecules. The specific stereochemistry can dictate the potency and selectivity of the final compound.

Signaling Pathway

Derivatives of this compound have been investigated as antagonists of the CXCR4 receptor. The binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4 triggers a cascade of intracellular signaling events that play a crucial role in cell migration, proliferation, and survival. Understanding this pathway is essential for the rational design of new CXCR4 inhibitors.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK_pathway MAPK Pathway (Ras/Raf/MEK/ERK) G_protein->MAPK_pathway PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cell_responses Cellular Responses (Migration, Proliferation, Survival) Ca_release->Cell_responses PKC->MAPK_pathway Activates AKT Akt PI3K->AKT Activates AKT->Cell_responses MAPK_pathway->Cell_responses

Caption: CXCR4 Signaling Pathway.

Conclusion

This compound is a valuable chiral building block for the synthesis of pharmacologically active compounds. While detailed, direct comparative data with its (R)-enantiomer is not extensively published, the available information on the synthesis and biological activity of related compounds strongly suggests that the stereochemistry at the 3-position is critical for the performance of its derivatives. The provided synthetic overview and the context of CXCR4 antagonism highlight the importance of using enantiomerically pure starting materials in drug discovery and development. Further peer-reviewed studies directly comparing the properties and applications of both enantiomers would be highly beneficial to the scientific community.

References

Safety Operating Guide

Navigating the Safe Disposal of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (s)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a common intermediate in pharmaceutical synthesis. Adherence to these protocols is vital to ensure personal safety and compliance with regulatory standards.

Core Safety Principles and Hazard Assessment

While a specific Safety Data Sheet (SDS) for every chemical compound may not always be readily available, the structural components of this compound—a piperazine derivative—necessitate that it be handled as a hazardous substance. Piperazine and its derivatives are known to cause skin irritation, serious eye damage, and may be harmful if swallowed. Therefore, all waste containing this compound, including contaminated personal protective equipment (PPE) and laboratory consumables, must be treated as hazardous waste.

Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] If there is a risk of generating dust or aerosols, a certified respirator should be used.

  • Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation and contact with skin and eyes.[1]

  • Storage of Waste: Waste should be stored in a designated, clearly labeled hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Quantitative Data Summary

The following table summarizes key identifiers for this compound.

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol [2]
CAS Number 314741-40-7

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste. This includes residual amounts of the chemical, solutions containing the compound, and any items that have come into contact with it (e.g., pipette tips, weighing paper, gloves, and empty containers).
  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should have a secure, tight-fitting lid.[4]
  • Liquid Waste: Collect liquid waste containing this compound in a separate, dedicated liquid hazardous waste container.[4] The container must be made of a material compatible with the chemical and any solvents used.
  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[3]

3. Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. Do not use abbreviations or chemical formulas on the primary label.[4]

4. Storage:

  • Keep the hazardous waste container securely sealed when not in use.[4]
  • Store the container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation and clearly marked.[5]

5. Decontamination:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[1]
  • Dispose of any contaminated cleaning materials as hazardous waste.[1]

6. Final Disposal:

  • Contact your institution's EHS or equivalent department to arrange for the collection and disposal of the hazardous waste.[6]
  • Do not dispose of this chemical down the drain or in the general trash.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_final Final Disposal start Waste Generation This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid sharps_waste Collect in Labeled Sharps Container waste_type->sharps_waste Sharps storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact

References

Essential Safety and Operational Guide for Handling (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety regulations.

This compound is a piperazine derivative that requires careful handling due to its potential health hazards. The primary known hazards associated with this compound are skin irritation, serious eye damage, and respiratory irritation. Adherence to the following operational and disposal plans is critical for minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard classifications for this compound, the following personal protective equipment is mandatory.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritationGloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use and use proper removal technique.[1][2] Lab Coat: A standard lab coat should be worn. For larger quantities or where splashing is possible, a chemical-resistant apron over the lab coat is recommended.[1]
Serious Eye Damage (Category 1)H318: Causes serious eye damageEye Protection: Chemical safety goggles are required.[1][3] In situations with a risk of splashing, a face shield must be worn in addition to safety goggles.[1][3]
Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation (Category 3)H335: May cause respiratory irritationRespiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator for particulates is necessary.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for safety. The following diagram and steps outline the correct procedure for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don all required PPE prep_fume_hood Prepare and verify fume hood operation prep_ppe->prep_fume_hood prep_materials Gather all necessary equipment and reagents prep_fume_hood->prep_materials handling_weigh Weigh the solid compound in the fume hood prep_materials->handling_weigh Proceed to handling handling_transfer Carefully transfer the solid handling_weigh->handling_transfer handling_dissolve Add solvent to the solid for dissolution handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate all non-disposable equipment handling_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_dispose_waste Segregate and dispose of waste cleanup_decontaminate->cleanup_dispose_waste cleanup_wash Wash hands thoroughly cleanup_dispose_waste->cleanup_wash

Caption: Standard operational workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[3]

    • Don all personal protective equipment as outlined in the table above. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.[1][5]

    • Prepare your designated work area, which must be a certified chemical fume hood.[3][4] Ensure the sash is at the appropriate working height.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • When weighing the solid compound, use a spatula to carefully transfer the material onto weighing paper or into a container within the fume hood to prevent dust generation.[4]

    • Keep the container with the compound covered as much as possible.

    • When transferring the solid, do so carefully to avoid creating dust.

    • For dissolution, add the solvent to the vessel containing the this compound. Do not add the solid to the solvent in a way that could cause splashing.

  • Post-Handling and Cleanup:

    • Following the procedure, decontaminate all non-disposable equipment that came into contact with the chemical.[5]

    • Segregate all waste generated during the process into appropriately labeled hazardous waste containers.[5]

    • Wipe down the work surface within the fume hood.

    • Remove your PPE in the correct order to avoid cross-contamination.

    • Wash your hands thoroughly with soap and water after removing your gloves.[6]

Disposal Plan: Waste Management and Decontamination

Proper disposal is essential to prevent environmental contamination and ensure the safety of others.

Waste TypeDisposal Procedure
Solid Waste Contaminated items such as gloves, weighing paper, and pipette tips must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
Liquid Waste Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.[7]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.[7]

Waste Disposal Workflow:

G start Waste Generated consult_sds Consult Institutional Chemical Hygiene Plan start->consult_sds segregate Segregate waste (Solid, Liquid) consult_sds->segregate label_waste Label container with 'Hazardous Waste' and contents segregate->label_waste store_waste Store in a designated, secure area label_waste->store_waste dispose Arrange for disposal by a licensed chemical waste facility store_waste->dispose

Caption: Decision workflow for the disposal of waste containing this compound.

Spill Management:

In the event of a spill, evacuate the immediate area.[5] If the spill is large or you are not trained to handle it, alert your supervisor and institutional safety office immediately. For small spills within a fume hood:

  • Ensure you are wearing the appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[5]

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[5]

  • Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[5]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.